Product packaging for Berotralstat(Cat. No.:CAS No. 1809010-50-1)

Berotralstat

Cat. No.: B606040
CAS No.: 1809010-50-1
M. Wt: 562.6 g/mol
InChI Key: UXNXMBYCBRBRFD-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Berotralstat is a potent, selective, and orally bioavailable small-molecule inhibitor of plasma kallikrein, provided for research use in studying the pathophysiology and treatment of hereditary angioedema (HAE) and related bradykinin-mediated pathways . Its primary research value lies in its mechanism of action: by binding to and inhibiting plasma kallikrein, it prevents the proteolytic cleavage of high-molecular-weight kininogen (HMWK), thereby controlling the excessive generation of bradykinin . Bradykinin is a key mediator that increases vascular permeability, leading to the characteristic episodes of swelling in HAE . This makes this compound a critical tool for investigating disease mechanisms in HAE types I and II and for exploring the kinin-kallikrein system in preclinical models. Clinical and real-world evidence has demonstrated that this compound significantly reduces the frequency of HAE attacks, validating its role as a targeted prophylactic agent . From a pharmacological perspective, this compound has an elimination half-life of approximately 93 hours and achieves steady-state concentration within 6 to 12 days of once-daily administration . It is metabolized primarily by the hepatic enzymes CYP2D6 and CYP3A4 and is a substrate of P-glycoprotein (P-gp), necessitating careful consideration of potential drug-drug interactions in research settings . Researchers should note that the most commonly observed adverse effects in clinical settings were gastrointestinal, such as abdominal pain, vomiting, and diarrhea . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26F4N6O B606040 Berotralstat CAS No. 1809010-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNXMBYCBRBRFD-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336676
Record name Berotralstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809010-50-1
Record name Berotralstat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809010501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berotralstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Berotralstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEROTRALSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA0KB1BDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Berotralstat: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berotralstat, marketed under the brand name Orladeyo®, is a selective, orally bioavailable small molecule inhibitor of plasma kallikrein.[1][2] It is approved for the prophylactic treatment of hereditary angioedema (HAE) in adults and pediatric patients 12 years and older.[1] HAE is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema) due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[3] This guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological profile of this compound, intended for professionals in the fields of research, science, and drug development.

Molecular Structure and Chemical Properties

This compound is a synthetic compound with a complex molecular architecture. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound [1][3][4][5][6]

PropertyValue
IUPAC Name 1-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)(cyclopropylmethylamino)methyl]-2-fluorophenyl]-3-(trifluoromethyl)pyrazole-5-carboxamide
Molecular Formula C₃₀H₂₆F₄N₆O
Molecular Weight 562.56 g/mol
CAS Number 1809010-50-1
Appearance White to off-white solid
pKa (Strongest Basic) 9.29
Solubility Soluble in water at pH ≤ 4. Soluble in DMSO.
logP 4.8

Mechanism of Action: Inhibition of the Kallikrein-Kinin System

The primary mechanism of action of this compound is the potent and selective inhibition of plasma kallikrein, a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS).[3][7] In patients with HAE, the deficiency of C1-INH leads to unregulated plasma kallikrein activity.[3] Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to the characteristic swelling and pain of an HAE attack.[3][8]

This compound binds to the active site of plasma kallikrein, blocking its enzymatic activity and thereby preventing the excessive generation of bradykinin.[7][9] This targeted inhibition helps to prevent the onset of angioedema attacks.

Bradykinin Signaling Pathway in HAE cluster_0 Plasma cluster_1 Endothelial Cell Surface Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Prekallikrein Prekallikrein Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Activation HMWK HMWK Bradykinin Bradykinin HMWK->Bradykinin C1-INH (deficient in HAE) C1-INH (deficient in HAE) C1-INH (deficient in HAE)->Factor XIIa C1-INH (deficient in HAE)->Plasma Kallikrein Factor XIIa->Prekallikrein Cleavage Plasma Kallikrein->HMWK Cleavage B2 Receptor B2 Receptor Bradykinin->B2 Receptor Binding Angioedema Angioedema B2 Receptor->Angioedema Increased Vascular Permeability This compound This compound This compound->Plasma Kallikrein Inhibition

Figure 1. this compound's inhibition of the bradykinin signaling pathway in HAE.

Pharmacological Properties

Potency and Selectivity

This compound is a highly potent inhibitor of human plasma kallikrein.[4] Its inhibitory activity and selectivity are detailed in the table below.

Table 2: In Vitro Inhibitory Activity of this compound [4]

ParameterValue
Ki (human plasma kallikrein) 0.44 nM
EC₅₀ (in plasma from HAE patients) 15 nM
Selectivity vs. Trypsin > 4,500-fold
Selectivity vs. Thrombin > 56,000-fold
Selectivity vs. Plasmin > 56,000-fold
Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and patients with HAE.[3][10][11]

Table 3: Pharmacokinetic Parameters of this compound (at steady state) [3][10]

Parameter110 mg Once Daily150 mg Once Daily
Cmax (ng/mL) 97.8 (range: 63 to 235)158 (range: 110 to 234)
AUCtau (ng*hr/mL) 1600 (range: 950 to 4170)2770 (range: 1880 to 3790)
Tmax (hours) 5 (range: 1 to 8)5 (range: 1 to 8)
Plasma Protein Binding ~99%~99%
Elimination Half-life (t½) 93 hours (range: 39 to 152)93 hours (range: 39 to 152)

This compound is metabolized primarily by CYP2D6 and CYP3A4 and is mainly excreted in the feces.[10]

Clinical Efficacy and Safety

The efficacy and safety of this compound for the prophylaxis of HAE attacks were established in the pivotal Phase 3 APeX-2 trial.[7][12][13]

Table 4: Key Efficacy Results from the APeX-2 Trial (Part 1, 24 weeks) [7]

EndpointPlaceboThis compound 150 mg
Mean HAE Attack Rate per Month 2.351.31
Rate Reduction vs. Placebo (95% CI) -44.2% (23.0% to 59.5%)
P-value -< 0.001

Long-term data from the APeX-2 trial demonstrated sustained reductions in HAE attack rates over 96 weeks.[12] The most common adverse reactions reported were gastrointestinal, including abdominal pain, vomiting, and diarrhea.[7]

Experimental Protocols

Plasma Kallikrein Inhibition Assay (Representative Chromogenic Assay)

The following is a representative protocol for determining the inhibitory activity of this compound against plasma kallikrein using a chromogenic substrate. This protocol is synthesized from established methodologies.[1][5][12][14][15]

Experimental Workflow for Kallikrein Inhibition Assay cluster_workflow Assay Workflow start Start plate_prep Prepare 96-well plate with serial dilutions of this compound start->plate_prep add_enzyme Add purified human plasma kallikrein plate_prep->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Add chromogenic substrate (e.g., S-2302) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_absorbance Read absorbance at 405 nm incubation->read_absorbance data_analysis Calculate % inhibition and determine IC50/Ki read_absorbance->data_analysis end End data_analysis->end

Figure 2. General workflow for a plasma kallikrein inhibition assay.

Materials:

  • Purified human plasma kallikrein

  • Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed concentration of purified human plasma kallikrein to each well of the microplate containing the this compound dilutions.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Incubate the plate at 37°C and monitor the change in absorbance at 405 nm over time. The rate of color development is proportional to the plasma kallikrein activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key fragments followed by their coupling and final deprotection steps.[10] The general synthetic strategy is outlined below.

This compound Synthesis Overview cluster_synthesis Synthetic Pathway fragment_A Preparation of Pyrazole Carboxylic Acid Fragment coupling Amide Coupling fragment_A->coupling fragment_B Preparation of Chiral Diamine Fragment fragment_B->coupling deprotection Final Deprotection coupling->deprotection This compound This compound deprotection->this compound

Figure 3. High-level overview of the synthetic route to this compound.

A detailed experimental protocol involves several steps, including the formation of the pyrazole ring, reductive amination to introduce the cyclopropylmethyl group, and a final amide bond formation.[16] The synthesis requires careful control of reaction conditions to ensure the desired stereochemistry of the final product. For a detailed, step-by-step procedure, refer to the primary literature on the synthesis of this compound.

Conclusion

This compound represents a significant advancement in the prophylactic treatment of hereditary angioedema, offering an effective and convenient oral therapeutic option. Its potent and selective inhibition of plasma kallikrein directly addresses the underlying pathophysiology of the disease. This technical guide has provided a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and key experimental data, serving as a valuable resource for the scientific and drug development communities. Further research into its long-term effects and potential applications in other bradykinin-mediated diseases is warranted.

References

The Pharmacodynamics of Berotralstat in Hereditary Angioedema (HAE) Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hereditary angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent episodes of severe swelling (angioedema).[1][2] The underlying cause for most HAE types is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the plasma kallikrein-kinin system.[1][3][4] This dysregulation leads to uncontrolled activation of plasma kallikrein and subsequent excessive production of bradykinin, a potent vasodilator that increases vascular permeability, culminating in angioedema attacks.[1][5][6][7] Berotralstat (marketed as Orladeyo®) is an orally administered, small-molecule inhibitor of plasma kallikrein developed for the prophylactic treatment of HAE attacks.[6][7][8] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its activity in preclinical HAE models.

Mechanism of Action

This compound is a potent and selective inhibitor of human plasma kallikrein.[1][2][9][10] By binding to the active site of plasma kallikrein, this compound blocks its proteolytic activity.[3][6][7][11] This inhibition prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin.[5][6][7] Consequently, this compound controls the excessive generation of bradykinin, thereby preventing the subsequent increase in vascular permeability and the manifestation of angioedema attacks in patients with HAE.[5][6][7][12]

digraph "Berotralstat_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#202124"];

"Factor_XIIa" [label="Factor XIIa", fillcolor="#F1F3F4", fontcolor="#202124"]; "Prekallikrein" [label="Prekallikrein", fillcolor="#F1F3F4", fontcolor="#202124"]; "Plasma_Kallikrein" [label="Plasma Kallikrein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HMWK" [label="High-Molecular-Weight\nKininogen (HMWK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Bradykinin" [label="Bradykinin", fillcolor="#FBBC05", fontcolor="#202124"]; "Angioedema" [label="Angioedema\n(Increased Vascular Permeability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Factor_XIIa" -> "Plasma_Kallikrein" [label="activates"]; "Prekallikrein" -> "Plasma_Kallikrein" [style=invis]; "Plasma_Kallikrein" -> "Bradykinin" [label="cleaves HMWK to produce"]; "HMWK" -> "Bradykinin" [style=invis]; "Bradykinin" -> "Angioedema"; "this compound" -> "Plasma_Kallikrein" [label="inhibits", arrowhead=tee, color="#EA4335"]; }

Figure 1: Simplified signaling pathway of the kallikrein-kinin system and the inhibitory action of this compound.

Quantitative Pharmacodynamic Data

The potency and selectivity of this compound have been characterized in various in vitro and ex vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Ex Vivo Potency of this compound

ParameterValueSpecies/MatrixAssay ConditionsReference
Inhibition Constant (Ki) 0.44 nMIsolated Human Plasma Kallikrein-[9]
EC50 (Plasma Kallikrein Activity) 15 nMPlasma from HAE patientsEx vivo inhibition[9]
EC50 (Bradykinin Release) 5.6 nMHMWK-prekallikrein coated HUVECs-[9]

Table 2: Selectivity of this compound against Other Serine Proteases

ProteaseIC50 Fold-Increase vs. Plasma KallikreinReference
Trypsin>4,500-fold[9]
Thrombin>4,500-fold[9]
Plasmin>56,000-fold[9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of pharmacodynamic studies. Below are descriptions of key methodologies used in the preclinical characterization of this compound.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of this compound against purified plasma kallikrein and other serine proteases.

Methodology:

  • Enzyme Preparation: Purified human plasma kallikrein and other serine proteases (e.g., trypsin, thrombin, plasmin) are prepared at a constant concentration.

  • Inhibitor Preparation: this compound is serially diluted to create a range of concentrations.

  • Incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

  • Substrate Addition: A specific fluorogenic or chromogenic substrate for the respective enzyme is added to initiate the reaction.

  • Signal Detection: The rate of substrate cleavage is measured over time using a microplate reader (fluorescence or absorbance).

  • Data Analysis: The rate of reaction is plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

digraph "Enzyme_Inhibition_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#202124"];

"Start" [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Prepare_Enzyme" [label="Prepare Purified Enzyme\n(e.g., Plasma Kallikrein)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Inhibitor" [label="Prepare Serial Dilutions\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate" [label="Pre-incubate Enzyme\nand this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Add_Substrate" [label="Add Fluorogenic/\nChromogenic Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; "Measure_Signal" [label="Measure Signal\n(Fluorescence/Absorbance)\nOver Time", fillcolor="#FBBC05", fontcolor="#202124"]; "Analyze_Data" [label="Analyze Data and\nCalculate IC50/Ki", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Prepare_Enzyme"; "Start" -> "Prepare_Inhibitor"; "Prepare_Enzyme" -> "Incubate"; "Prepare_Inhibitor" -> "Incubate"; "Incubate" -> "Add_Substrate"; "Add_Substrate" -> "Measure_Signal"; "Measure_Signal" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

Figure 2: Experimental workflow for an in vitro enzyme inhibition assay.

Ex Vivo Plasma Kallikrein Activity Assay in HAE Patient Plasma

Objective: To assess the inhibitory effect of this compound on plasma kallikrein activity in a more physiologically relevant matrix.

Methodology:

  • Plasma Collection: Blood samples are collected from HAE patients.

  • Inhibitor Addition: this compound is added to the plasma samples at various concentrations.

  • Contact Activation: The contact system is activated, for example, by adding ellagic acid, to stimulate endogenous plasma kallikrein activity.

  • Substrate Addition: A specific fluorogenic substrate for plasma kallikrein is added.

  • Signal Detection: The rate of substrate cleavage is measured using a fluorometer.

  • Data Analysis: The EC50 value (the effective concentration of the inhibitor that causes 50% of the maximum response) is determined by plotting the enzyme activity against the this compound concentration.

In Vivo HAE Models

While specific efficacy data for this compound in animal models is not extensively detailed in the provided search results, the development of such models is crucial for preclinical evaluation.

Example of an In Vivo HAE Model:

  • Animal Model: Murine models with genetic modifications, such as Serping1 knockout mice, are used to mimic the C1-INH deficiency seen in HAE patients.[13][14] Alternatively, rat models with overexpression of the bradykinin B2 receptor have been developed to more closely replicate the swelling episodes.[15]

  • Induction of Angioedema: Acute attacks can be induced by stimuli such as intravenous injection of silica nanoparticles in the presence of an angiotensin-converting enzyme (ACE) inhibitor to prevent bradykinin degradation.[13] Another method involves the application of mustard oil to induce localized swelling.[15]

  • Treatment: this compound would be administered orally prior to the induction of angioedema.

  • Efficacy Endpoints: The primary endpoints would be the prevention or reduction of swelling, which can be quantified by measuring tissue thickness or vascular permeability (e.g., using Evans blue dye extravasation).[15] Hypotension, a systemic symptom of acute HAE attacks, can also be monitored.[13]

digraph "In_Vivo_HAE_Model_Design" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#202124"];

"Select_Model" [label="Select HAE Animal Model\n(e.g., Serping1-/- Mouse)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Administer_Drug" [label="Administer this compound (Oral)\nor Vehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; "Induce_Attack" [label="Induce Angioedema Attack\n(e.g., Silica Nanoparticles)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Measure_Endpoints" [label="Measure Efficacy Endpoints\n(e.g., Swelling, Vascular Permeability,\nBlood Pressure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze_Results" [label="Analyze and Compare\nTreatment vs. Control Groups", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Select_Model" -> "Administer_Drug"; "Administer_Drug" -> "Induce_Attack"; "Induce_Attack" -> "Measure_Endpoints"; "Measure_Endpoints" -> "Analyze_Results"; }

Figure 3: General experimental design for an in vivo HAE model.

Conclusion

The pharmacodynamic profile of this compound demonstrates its suitability as a prophylactic treatment for hereditary angioedema. Its high potency and selectivity for plasma kallikrein, coupled with its ability to inhibit the downstream production of bradykinin, provide a targeted approach to managing this rare disease. The in vitro and ex vivo data robustly support its mechanism of action. While further detailed results from in vivo HAE models would be beneficial, the existing preclinical data laid a strong foundation for the successful clinical development and approval of this compound as the first oral, once-daily therapy for the prevention of HAE attacks.[2]

References

Berotralstat: A Technical Deep Dive into its Binding Affinity and Selectivity for Plasma Kallikrein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and pharmacological characteristics of berotralstat, a potent and selective oral inhibitor of plasma kallikrein. The focus is on its binding affinity and selectivity, critical parameters that underpin its clinical efficacy in the prophylactic treatment of Hereditary Angioedema (HAE).

Introduction to this compound and its Mechanism of Action

This compound (formerly BCX7353) is a small molecule inhibitor of plasma kallikrein, an enzyme that plays a pivotal role in the contact activation system.[1][2] In HAE, a deficiency in the C1 esterase inhibitor (C1-INH) leads to uncontrolled plasma kallikrein activity. This results in the excessive cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling attacks of HAE.[3][4] this compound acts by directly binding to the active site of plasma kallikrein, thereby blocking its proteolytic activity and preventing the overproduction of bradykinin.[3][5]

The following diagram illustrates the simplified signaling pathway of the plasma kallikrein-kinin system and the inhibitory action of this compound.

Plasma Kallikrein Signaling Pathway Contact Activation Contact Activation Prekallikrein Prekallikrein Contact Activation->Prekallikrein Activates Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Cleavage HMWK High-Molecular-Weight Kininogen (HMWK) Plasma Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Releases Bradykinin B2 Receptor Bradykinin B2 Receptor Bradykinin->Bradykinin B2 Receptor Binds to Angioedema Angioedema Bradykinin B2 Receptor->Angioedema Leads to This compound This compound This compound->Plasma Kallikrein Inhibits

Figure 1: Plasma Kallikrein-Kinin System and this compound's Point of Intervention.

Binding Affinity of this compound for Plasma Kallikrein

The binding affinity of this compound for its target, plasma kallikrein, has been quantified through rigorous enzymatic assays. The key metric for this interaction is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.

ParameterValueSpeciesSource
Ki 0.44 nMHuman[6]
EC50 (in HAE patient plasma) 15 nMHuman[6]

Table 1: Binding Affinity of this compound for Human Plasma Kallikrein

The potent, sub-nanomolar Ki value demonstrates the strong and specific binding of this compound to the active site of plasma kallikrein. The EC50 value, determined in the more complex biological matrix of HAE patient plasma, further validates its potent inhibitory activity under physiologically relevant conditions.

Selectivity Profile of this compound

A critical aspect of a successful therapeutic agent is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target side effects. This compound has been profiled against a panel of other serine proteases to determine its selectivity.

ProteaseIC50 (nM)Fold Selectivity vs. Plasma Kallikrein (Ki = 0.44 nM)
Plasma Kallikrein --
Trypsin>10,000>22,700
Thrombin>25,000>56,800
Plasmin>2,000>4,500

Table 2: Selectivity of this compound for Plasma Kallikrein over Other Serine Proteases [6]

The data clearly indicates that this compound is highly selective for plasma kallikrein, with IC50 values for other serine proteases being several orders of magnitude higher. This high degree of selectivity is a key factor in its favorable safety profile.

This compound Selectivity cluster_this compound This compound cluster_targets Potential Targets Berotralstat_node This compound Plasma Kallikrein Plasma Kallikrein Berotralstat_node->Plasma Kallikrein High Affinity Binding (Ki = 0.44 nM) Other Serine Proteases Other Serine Proteases (e.g., Trypsin, Thrombin, Plasmin) Berotralstat_node->Other Serine Proteases Low Affinity Binding (>4,500-fold weaker)

Figure 2: Conceptual Diagram of this compound's High Selectivity for Plasma Kallikrein.

Experimental Protocols

The determination of this compound's binding affinity and selectivity involves specific and sensitive enzymatic assays. The following sections detail the methodologies employed.

Plasma Kallikrein Inhibition Assay (Ki Determination)

The inhibitory activity of this compound against purified human plasma kallikrein is typically determined using a chromogenic substrate assay.

Materials:

  • Purified human plasma kallikrein

  • Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to create a range of inhibitor concentrations.

    • Prepare solutions of purified human plasma kallikrein and the chromogenic substrate in assay buffer.

  • Assay Procedure:

    • Add a fixed volume of the plasma kallikrein solution to each well of a 96-well microplate.

    • Add the various dilutions of this compound or vehicle control to the wells.

    • Incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time curves.

    • Plot the reaction rates as a function of the inhibitor concentration.

    • Fit the data to the Morrison equation for tight-binding inhibitors or other appropriate enzyme inhibition models to determine the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Ki Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified Plasma Kallikrein - this compound dilutions - Chromogenic Substrate Incubation Incubate Plasma Kallikrein with this compound dilutions Reagents->Incubation Reaction Initiate reaction with Chromogenic Substrate Incubation->Reaction Measurement Measure absorbance change over time (e.g., 405 nm) Reaction->Measurement Velocity Calculate initial reaction velocities Measurement->Velocity IC50 Determine IC50 from dose-response curve Velocity->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Figure 3: Experimental Workflow for Determining the Inhibition Constant (Ki) of this compound.
Serine Protease Selectivity Panel

To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other structurally and functionally related serine proteases.

Materials:

  • A panel of serine proteases (e.g., trypsin, thrombin, plasmin)

  • Specific chromogenic or fluorogenic substrates for each protease

  • This compound

  • Appropriate assay buffers for each enzyme

  • 96-well microplates

  • Microplate reader

Protocol:

  • Assay Setup: The experimental setup is similar to the plasma kallikrein inhibition assay, but tailored for each specific protease.

  • Enzyme and Substrate Concentrations: The concentrations of each enzyme and its corresponding substrate are optimized to ensure a robust and measurable signal. Substrate concentrations are typically set at or near the Km value for each enzyme.

  • Inhibitor Concentrations: A wide range of this compound concentrations is tested to generate a full dose-response curve for each protease.

  • Data Analysis: The IC50 value for each protease is determined by fitting the dose-response data to a suitable model. The selectivity is then expressed as the ratio of the IC50 for the off-target protease to the Ki or IC50 for plasma kallikrein.

Conclusion

The comprehensive data on this compound's binding affinity and selectivity underscores its well-defined pharmacological profile as a potent and highly specific inhibitor of plasma kallikrein. The sub-nanomolar Ki value demonstrates its strong interaction with the target enzyme, while the extensive selectivity profiling confirms minimal activity against other related serine proteases. These characteristics are fundamental to its clinical success as a safe and effective oral prophylactic therapy for patients with Hereditary Angioedema. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound's biochemical properties.

References

Unraveling the Metabolic Fate of Berotralstat: A Technical Guide to CYP2D6 and CYP3A4 Mediated Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berotralstat, a plasma kallikrein inhibitor, is an oral therapeutic agent for the prevention of hereditary angioedema (HAE) attacks. Understanding its metabolic pathways is crucial for predicting drug-drug interactions, assessing patient variability in response, and ensuring its safe and effective use. This technical guide provides an in-depth analysis of the metabolic pathways of this compound, with a specific focus on the roles of cytochrome P450 enzymes CYP2D6 and CYP3A4. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the metabolic processes and experimental workflows.

Introduction to this compound and its Metabolism

This compound is a potent and selective inhibitor of plasma kallikrein, a key enzyme in the bradykinin-mediated pathway responsible for the swelling attacks in HAE.[1] As an orally administered drug, its efficacy and safety are intrinsically linked to its pharmacokinetic profile, a significant component of which is its metabolism. The primary enzymes responsible for the biotransformation of this compound are CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes in humans.[2][3][4][5]

In vitro studies have demonstrated that this compound undergoes low turnover metabolism by both CYP2D6 and CYP3A4.[3][5] Following a single oral dose of radiolabeled this compound, the parent drug constituted 34% of the total plasma radioactivity, indicating significant metabolism.[3][5][6] Eight metabolites were detected in plasma, each accounting for a minor fraction (between 1.8% and 7.8%) of the total radioactivity.[3][5][6] While the structures of five of these metabolites have been determined, they are not publicly disclosed at present.[5] this compound also acts as a moderate inhibitor of both CYP2D6 and CYP3A4, which has implications for co-administered drugs that are substrates for these enzymes.[3][7][8]

Quantitative Analysis of this compound Metabolism

The involvement of CYP2D6 and CYP3A4 in this compound metabolism has been quantified in in vitro studies. These data are essential for understanding the relative contribution of each enzyme to the overall clearance of the drug.

In Vitro SystemEnzymeThis compound ConcentrationIncubation TimePercent Loss of this compoundReference
Recombinant Human CYP IsoformsCYP2D62.7 µmol/L1 hour15.0%[4]
Recombinant Human CYP IsoformsCYP3A42.7 µmol/L1 hour22.4%[4]
Recombinant Human CYP IsoformsOther CYPs2.7 µmol/L1 hour<10%[4]

Table 1: In Vitro Metabolism of this compound by Recombinant CYP Isoforms

ParameterValueReference
Parent Drug in Plasma (post-radiolabeled dose)34% of total radioactivity[3][5][6]
Number of Detected Metabolites in Plasma8[3][5][6]
Abundance of Individual Metabolites in Plasma1.8% to 7.8% of total radioactivity[3][5][6]

Table 2: In Vivo Metabolic Profile of this compound Following a Single Oral Radiolabeled Dose

Experimental Protocols for Identifying Metabolic Pathways

The identification of drug metabolic pathways involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key experiments relevant to the study of this compound metabolism.

Reaction Phenotyping with Recombinant Human CYP Isoforms

Objective: To identify the specific CYP isoforms responsible for the metabolism of a drug candidate.

Protocol:

  • Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) in a 96-well plate contains:

    • Recombinant human CYP isoform (e.g., CYP2D6, CYP3A4) at a specific concentration (e.g., 25 pmol/mL).

    • This compound at a predetermined concentration (e.g., 1 µM).

    • Potassium phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

  • Incubation: The plate is pre-incubated at 37°C for 5-10 minutes. The reaction is initiated by the addition of the NADPH regenerating system. The plate is then incubated at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Reaction Termination: The reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, often containing an internal standard for analytical purposes.

  • Sample Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug (this compound) and identify any formed metabolites.

  • Data Analysis: The rate of disappearance of the parent drug is calculated for each CYP isoform. A significant decrease in the parent drug concentration in the presence of a specific CYP isoform indicates its involvement in the metabolism.

Metabolism in Human Liver Microsomes

Objective: To study the metabolism of a drug candidate in a more physiologically relevant in vitro system that contains a mixture of CYP enzymes and other drug-metabolizing enzymes.

Protocol:

  • Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains:

    • Pooled human liver microsomes (HLM) at a specific protein concentration (e.g., 0.5 mg/mL).

    • This compound at various concentrations to determine kinetic parameters (e.g., 0.1 to 10 µM).

    • Potassium phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system.

  • Incubation and Termination: The procedure is similar to the reaction phenotyping protocol.

  • Chemical Inhibition (Optional): To further confirm the role of specific CYP isoforms, incubations can be performed in the presence of known selective inhibitors of CYP2D6 (e.g., quinidine) and CYP3A4 (e.g., ketoconazole). A significant reduction in this compound metabolism in the presence of a specific inhibitor provides further evidence for the involvement of that enzyme.

  • Sample Analysis and Data Analysis: The analysis is performed using LC-MS/MS. The rate of metabolism is determined, and if multiple concentrations of the substrate were used, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be calculated by fitting the data to the Michaelis-Menten equation.

Metabolite Identification using High-Resolution Mass Spectrometry

Objective: To identify and structurally characterize the metabolites of a drug candidate.

Protocol:

  • Sample Preparation: Samples from in vitro metabolism studies (recombinant CYPs, HLM) or in vivo studies (plasma, urine, feces from radiolabeled studies) are prepared as described above.

  • LC-HRMS Analysis: The samples are analyzed using a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap) coupled with a liquid chromatography system.

    • The liquid chromatography separates the parent drug from its metabolites.

    • The high-resolution mass spectrometer provides accurate mass measurements of the parent drug and any potential metabolites.

  • Data Processing and Analysis:

    • Specialized software is used to process the data and identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, oxidation, N-dealkylation).

    • The fragmentation pattern (MS/MS spectra) of the potential metabolites is then compared to that of the parent drug to elucidate the site of metabolic modification.

    • For definitive structural confirmation, comparison with synthesized authentic metabolite standards is required.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in this compound metabolism and its investigation.

Berotralstat_Metabolism This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Metabolism CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism Metabolites Multiple Metabolites (Structures of 5 out of 8 are known) CYP2D6->Metabolites CYP3A4->Metabolites

Caption: this compound is metabolized by CYP2D6 and CYP3A4 to form multiple metabolites.

Reaction_Phenotyping_Workflow cluster_incubation Incubation cluster_analysis Analysis This compound This compound Incubate Incubate at 37°C This compound->Incubate rCYPs Recombinant CYPs (CYP2D6, CYP3A4, etc.) rCYPs->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (Parent Drug Depletion) LCMS->Data

Caption: Workflow for reaction phenotyping to identify CYP enzymes metabolizing this compound.

HLM_Metabolism_Workflow cluster_incubation_hlm Incubation with Human Liver Microsomes cluster_analysis_hlm Analysis and Metabolite Identification Berotralstat_HLM This compound Incubate_HLM Incubate at 37°C Berotralstat_HLM->Incubate_HLM HLM Human Liver Microsomes HLM->Incubate_HLM NADPH_HLM NADPH NADPH_HLM->Incubate_HLM Quench_HLM Quench Reaction Incubate_HLM->Quench_HLM LC_HRMS LC-HRMS Analysis Quench_HLM->LC_HRMS Metabolite_ID Metabolite Identification (Accurate Mass & Fragmentation) LC_HRMS->Metabolite_ID

Caption: Experimental workflow for studying this compound metabolism in human liver microsomes.

Conclusion

The metabolism of this compound is a key determinant of its clinical pharmacology. In vitro and in vivo data conclusively demonstrate that CYP2D6 and CYP3A4 are the primary enzymes responsible for its biotransformation, leading to the formation of multiple minor metabolites. While the precise chemical structures of all metabolites and the specific reactions catalyzed by each CYP isoform are not fully elucidated in the public domain, the established involvement of these two major drug-metabolizing enzymes provides a strong foundation for understanding and predicting potential drug-drug interactions. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the continued investigation of this compound's metabolic pathways and for the broader study of drug metabolism in drug development. Further research to characterize the specific metabolites and their pharmacological activity will provide a more complete picture of the disposition of this compound.

References

Berotralstat's Effect on Vascular Permeability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth analysis of berotralstat's mechanism of action and its effects on vascular permeability as demonstrated in various research models. It is intended for researchers, scientists, and drug development professionals working in angioedema and related fields.

This compound is an orally administered, small-molecule inhibitor of plasma kallikrein (pKal).[1][2][3] Its primary therapeutic effect is the prevention of hereditary angioedema (HAE) attacks, which are characterized by localized and recurrent swelling (angioedema) due to increased vascular permeability.[4][5][6]

Core Mechanism of Action: Inhibition of the Kallikrein-Kinin System

In patients with HAE, a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to dysregulation of the contact system.[5][7] This results in uncontrolled activation of plasma kallikrein, a serine protease.[1][8] Activated plasma kallikrein cleaves its substrate, high-molecular-weight kininogen (HMWK), to release bradykinin.[1][5][9] Bradykinin is a potent vasodilator that binds to bradykinin B2 receptors on endothelial cells, triggering an increase in vascular permeability and leading to the extravasation of fluid into surrounding tissues, which manifests as angioedema.[5][8]

This compound selectively binds to and inhibits plasma kallikrein, thereby preventing the proteolytic cleavage of HMWK and subsequent overproduction of bradykinin.[1][4][10] This targeted inhibition directly addresses the pathological increase in vascular permeability that underlies HAE attacks.[2][5][11]

G cluster_0 Kallikrein-Kinin System Pathway HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin releases B2R Bradykinin B2 Receptor (on Endothelial Cells) Bradykinin->B2R binds to pKal Plasma Kallikrein pKal->HMWK cleaves Permeability Increased Vascular Permeability & Edema B2R->Permeability activates This compound This compound This compound->pKal inhibits

Caption: this compound's mechanism of action in the kallikrein-kinin system.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been quantified in both preclinical models and clinical trials. The data consistently demonstrate its ability to inhibit plasma kallikrein and reduce the clinical manifestations of increased vascular permeability.

Table 1: Preclinical and Ex Vivo Efficacy of this compound

Model System Endpoint Measured Result (EC50) Reference
Plasma from HAE Patients (ex vivo) Plasma Kallikrein Activity 15 nM [12]

| HMWK-prekallikrein coated HUVECs (in vitro) | Bradykinin Release Inhibition | 5.6 nM |[12] |

Table 2: Clinical Efficacy of this compound in Reducing HAE Attack Frequency (APeX-2 Trial, 24 Weeks)

Treatment Group Mean Attacks per Month Rate Reduction vs. Placebo P-value Reference
Placebo (n=40) 2.35 - - [5][13]
This compound 110 mg (n=41) 1.65 30% 0.024 [7][13]

| this compound 150 mg (n=40) | 1.31 | 44.2% | <0.001 |[5][13] |

Note: HAE attacks are a direct clinical outcome of localized increases in vascular permeability.

Experimental Protocols

Detailed methodologies from published studies provide insight into how the effects of this compound on vascular permeability-related pathways were assessed.

1. Ex Vivo Plasma Kallikrein Inhibition Assay

  • Objective: To measure the direct inhibitory effect of this compound on plasma kallikrein activity in plasma from HAE patients.

  • Methodology:

    • Plasma samples are obtained from patients with diagnosed HAE.

    • Contact activation of the kallikrein-kinin system is initiated, often using an activator like ellagic acid.[8]

    • This compound is added to the plasma samples at varying concentrations.

    • Plasma kallikrein's enzymatic activity is measured using a specific fluorogenic substrate that releases a fluorescent signal upon cleavage.

    • The concentration of this compound that produces 50% inhibition of the enzyme activity (EC50) is calculated.[12]

2. In Vitro Bradykinin Release Assay on Endothelial Cells

  • Objective: To assess this compound's ability to prevent the production of bradykinin at the cellular level, a key step in increasing vascular permeability.

  • Methodology:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in plates.

    • The cells are coated with high-molecular-weight kininogen (HMWK) and prekallikrein.[12]

    • This compound is added to the culture medium at various concentrations.

    • The system is activated to induce the conversion of prekallikrein to plasma kallikrein, which then cleaves HMWK.

    • The concentration of bradykinin released into the cell culture supernatant is quantified, typically using an enzyme-linked immunosorbent assay (ELISA).

    • The EC50 for the inhibition of bradykinin release is determined.[12]

3. Clinical Trial Protocol for Prophylactic HAE Treatment (APeX-2 Study Outline)

  • Objective: To evaluate the efficacy and safety of once-daily oral this compound for preventing HAE attacks in patients.

  • Methodology:

    • Patient Population: Patients aged 12 years and older with HAE type 1 or 2 and a history of at least two confirmed attacks per month during a prospective run-in period are enrolled.[13]

    • Study Design: A double-blind, placebo-controlled, parallel-group, randomized trial.[13]

    • Intervention: Patients are randomized to receive a daily oral dose of this compound (e.g., 110 mg or 150 mg) or a matching placebo for a 24-week period.[7][13]

    • Primary Endpoint: The rate of investigator-confirmed HAE attacks per month.[5]

    • Data Collection: Patients record attack occurrences, severity, and use of on-demand medication in a daily diary.

    • Analysis: The attack rate in each this compound group is compared to the placebo group to determine the percentage reduction and statistical significance.[5]

G cluster_1 General Experimental Workflow for this compound Evaluation A Target Identification (Plasma Kallikrein) B In Vitro Assays (Enzyme Inhibition, pKal) A->B C Cell-Based Assays (Bradykinin Release, HUVECs) B->C D Ex Vivo Models (HAE Patient Plasma) C->D E Animal Models (C1-INH Deficient Mouse) C->E Informs D->E Informs F Phase I Clinical Trials (Safety & PK in Healthy Volunteers) E->F Preclinical Data G Phase II/III Clinical Trials (Efficacy in HAE Patients) F->G Safety Data

Caption: A generalized workflow for the preclinical and clinical evaluation of this compound.

References

Methodological & Application

Application Note: Berotralstat for In Vitro Plasma Kallikrein Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting in vitro plasma kallikrein inhibition assays using berotralstat, a potent and selective oral inhibitor of plasma kallikrein.[1][2][3][4] this compound is approved for the prophylaxis of hereditary angioedema (HAE) attacks.[3][5][6] HAE is a genetic disorder characterized by a deficiency or dysfunction of the C1 inhibitor (C1-INH), leading to unregulated plasma kallikrein activity.[5][7] This results in the excessive production of bradykinin, a potent vasodilator that causes recurrent episodes of angioedema.[3][8] The following protocols and data are intended to guide researchers in the evaluation of this compound's inhibitory activity against plasma kallikrein in a laboratory setting.

Mechanism of Action: The Kallikrein-Kinin System

In patients with HAE, the lack of functional C1-INH leads to uncontrolled activation of the plasma contact system.[1] Activated Factor XII (FXIIa) converts prekallikrein to active plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[8] Bradykinin binds to its B2 receptor on endothelial cells, increasing vascular permeability and leading to the localized swelling characteristic of an angioedema attack.[1] this compound is a small molecule inhibitor that binds deep within the active site of plasma kallikrein, blocking its proteolytic activity and thereby preventing the release of bradykinin.[3][7]

Kallikrein_Kinin_System cluster_pathway Kallikrein-Kinin Pathway in HAE C1_INH C1-Inhibitor (Deficient in HAE) Kallikrein Plasma Kallikrein C1_INH->Kallikrein Inhibits PK Prekallikrein PK->Kallikrein FXIIa Factor XIIa FXIIa->PK Activates HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Angioedema Angioedema (Increased Vascular Permeability) B2R->Angioedema Activates This compound This compound This compound->Kallikrein Inhibits

Figure 1: Kallikrein-Kinin System and this compound's point of inhibition.

Quantitative Data Summary

This compound demonstrates potent and highly specific inhibition of human plasma kallikrein. The table below summarizes key in vitro potency and selectivity data.

ParameterValueTarget/SystemCommentsReference
Ki 0.44 nMIsolated Human Plasma KallikreinDemonstrates high-affinity binding to the target enzyme.[1]
EC50 15 nMPlasma from HAE patientsEffective concentration for 50% inhibition in a complex biological matrix.[1]
EC50 5.6 nMBradykinin release in HUVECsDemonstrates functional inhibition of the downstream pathway.[1]
Selectivity >4,500-foldvs. TrypsinIC50 values for other serine proteases are significantly higher, indicating high specificity for plasma kallikrein.[1]
Selectivity >56,000-foldvs. Thrombin, PlasminHigh selectivity minimizes potential off-target effects.[1]

Experimental Protocol: Chromogenic Kallikrein Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound on purified human plasma kallikrein activity using a chromogenic substrate.

Principle of the Assay: The assay measures the enzymatic activity of plasma kallikrein through the cleavage of a chromogenic substrate, such as H-D-Pro-Phe-Arg-p-nitroaniline (pNA) (e.g., S-2302).[9] Kallikrein cleaves the substrate, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[9][10] The rate of pNA release is directly proportional to kallikrein activity.[11] By introducing this compound, the reduction in the rate of pNA formation can be measured to determine the compound's inhibitory potency (IC50).

Materials and Reagents:

  • Purified Human Plasma Kallikrein

  • This compound (BCX7353)

  • Chromogenic Kallikrein Substrate (e.g., S-2302)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.8)[9]

  • Dimethyl Sulfoxide (DMSO) for compound dilution

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol Workflow:

Experimental_Workflow start Start prep_reagents 1. Prepare Reagents - this compound serial dilution in DMSO - Enzyme and Substrate solutions in Assay Buffer start->prep_reagents add_inhibitor 2. Add this compound & Controls - Add diluted this compound to test wells - Add DMSO (vehicle) to control wells prep_reagents->add_inhibitor add_enzyme 3. Add Plasma Kallikrein - Add enzyme solution to all wells add_inhibitor->add_enzyme incubate 4. Pre-incubation - Incubate plate at 37°C (Allows inhibitor to bind to enzyme) add_enzyme->incubate add_substrate 5. Initiate Reaction - Add chromogenic substrate (e.g., S-2302) incubate->add_substrate read_plate 6. Kinetic Measurement - Immediately measure absorbance at 405 nm - Read every minute for 10-20 minutes add_substrate->read_plate analyze 7. Data Analysis - Calculate reaction rates (Vmax) - Determine Percent Inhibition - Plot dose-response curve to find IC50 read_plate->analyze end_node End analyze->end_node

Figure 2: Workflow for the in vitro kallikrein inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • This compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

    • Enzyme Working Solution: Dilute the purified human plasma kallikrein in assay buffer to a final concentration that yields a linear rate of substrate cleavage over 10-20 minutes.

    • Substrate Working Solution: Prepare the chromogenic substrate in assay buffer according to the manufacturer's recommendation.[9]

  • Assay Plate Setup:

    • Add a small volume (e.g., 1-2 µL) of each this compound dilution to the appropriate wells of a 96-well plate.

    • For control wells (100% activity), add the same volume of DMSO (vehicle).

    • For blank wells (no enzyme activity), add assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the diluted plasma kallikrein working solution to all wells except the blanks.

    • Mix gently and incubate the plate at 37°C for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate working solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 10-20 minutes.

Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of the reaction (Vmax) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of kallikrein inhibition for each this compound concentration:

    • % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_vehicle - Rate_blank))

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the plasma kallikrein activity.

Expected Results: The assay should demonstrate a dose-dependent inhibition of plasma kallikrein activity by this compound. The resulting IC50 value should be in the low nanomolar range, consistent with published data, confirming the potent inhibitory action of the compound. The high selectivity of this compound means that when tested against other serine proteases using appropriate substrates, significantly higher concentrations would be required to achieve similar levels of inhibition.[1]

References

Application Notes and Protocols for Berotralstat in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berotralstat is a potent and selective small molecule inhibitor of plasma kallikrein, an enzyme that plays a crucial role in the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin.[1] Bradykinin is a potent vasodilator and mediator of inflammation and pain. By inhibiting plasma kallikrein, this compound effectively reduces the production of bradykinin, making it a valuable tool for studying the kallikrein-kinin system in various pathological processes, including hereditary angioedema (HAE), for which it is an approved prophylactic treatment.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture studies, along with information on its stability and the relevant signaling pathways.

Data Presentation

For reproducible and accurate results in cell culture experiments, proper preparation and handling of this compound solutions are paramount. The following tables summarize the key quantitative data regarding the solubility and stability of this compound.

Table 1: this compound Solubility

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLUltrasonic treatment may be required to fully dissolve.
WaterVery lowInsoluble or sparingly soluble.
EthanolSparingly solubleNot recommended as a primary solvent for stock solutions.
PBS (pH 7.4)Very lowInsoluble or sparingly soluble.

Table 2: this compound Solution Stability

Solution TypeStorage TemperatureStabilityRecommendations
Stock Solution in DMSO-20°CAt least 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CAt least 6 monthsPreferred for long-term storage.
Working Solution in Cell Culture Medium37°C (in incubator)Stability not fully characterized.Prepare fresh from stock solution for each experiment. For long-term experiments (>24 hours), consider replacing the medium with freshly prepared this compound solution at regular intervals (e.g., every 24-48 hours).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 562.56 g/mol .

    • To prepare a 10 mM stock solution, weigh out 5.63 mg of this compound for every 1 mL of DMSO.

  • Dissolution:

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the solution is not completely clear, sonicate in a water bath for 5-10 minutes until fully dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM).

  • Calculate the volume of stock solution needed:

    • Use the formula: C1V1 = C2V2

      • C1 = Concentration of the stock solution (10 mM)

      • V1 = Volume of the stock solution to be added (unknown)

      • C2 = Final desired concentration of this compound in the cell culture medium

      • V2 = Final volume of the cell culture medium

  • Dilution:

    • Aseptically add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

    • Mix gently by pipetting up and down or by swirling the flask/plate.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines. For a 1:1000 dilution of a DMSO stock solution, the final DMSO concentration will be 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial to distinguish the effects of the drug from any potential effects of the solvent.

  • Application to Cells:

    • Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing this compound or the vehicle control.

    • Return the cells to the incubator.

Mandatory Visualizations

Berotralstat_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment Berotralstat_Powder This compound Powder Stock_Solution 10 mM Stock Solution (in DMSO) Berotralstat_Powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Working Solution (in Cell Culture Medium) Stock_Solution->Working_Solution Dilute Treatment Treatment with This compound Working_Solution->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Vehicle_Control Vehicle Control (DMSO) Cell_Culture->Vehicle_Control Incubation Incubation (37°C, 5% CO2) Treatment->Incubation Vehicle_Control->Incubation Analysis Downstream Analysis Incubation->Analysis

Caption: Experimental workflow for this compound in cell culture.

Kallikrein_Kinin_Pathway cluster_plasma Plasma Compartment cluster_cellular Cellular Response HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Activation Kallikrein->HMWK Cleavage B2R Bradykinin B2 Receptor Bradykinin->B2R Binding Signaling Intracellular Signaling (e.g., Ca2+ release, NO production) B2R->Signaling Response Cellular Response (e.g., Vasodilation, Inflammation) Signaling->Response This compound This compound This compound->Kallikrein Inhibition

Caption: this compound's mechanism of action in the kallikrein-kinin pathway.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Berotralstat in Human Plasma for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of berotralstat in human plasma. This compound is an orally administered plasma kallikrein inhibitor approved for the prevention of attacks in patients with hereditary angioedema (HAE).[1] Accurate determination of its concentration in plasma is crucial for pharmacokinetic assessments. This method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for high-throughput analysis in clinical and preclinical studies.

Introduction

This compound (BCX7353) is a potent and selective small molecule inhibitor of plasma kallikrein, which plays a key role in the production of bradykinin, a mediator of swelling in HAE.[2] Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[3] This document provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma, supporting pharmacokinetic and toxicokinetic studies.

Signaling Pathway and Experimental Workflow

This compound's mechanism of action involves the inhibition of plasma kallikrein, thereby reducing the cleavage of high-molecular-weight kininogen to bradykinin. This interruption of the kallikrein-kinin system helps to prevent the angioedema attacks characteristic of HAE.

cluster_pathway This compound Mechanism of Action HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Cleavage Angioedema Angioedema Attack Bradykinin->Angioedema Plasma_Kallikrein Plasma Kallikrein Plasma_Kallikrein->HMWK This compound This compound This compound->Plasma_Kallikrein Inhibition

This compound's inhibitory effect on the Kallikrein-Kinin System.

The experimental workflow for the bioanalysis of this compound from plasma samples is a multi-step process designed for accuracy and high throughput.

cluster_workflow Bioanalytical Workflow Sample_Collection Plasma Sample Collection (K2EDTA) Sample_Preparation Protein Precipitation (Acidified Acetonitrile) Sample_Collection->Sample_Preparation Add IS Centrifugation Centrifugation Sample_Preparation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis (C18, ESI+, MRM) Supernatant_Transfer->LC_MS_MS_Analysis Inject Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

LC-MS/MS workflow for this compound quantification in plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Milli-Q or deionized water (18.2 MΩ·cm)

  • Human plasma with K2EDTA as anticoagulant

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (Internal Standard, IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1.0 to 1000 ng/mL.[4]

  • Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1.0 ng/mL

    • Low QC (LQC): 3.0 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation Protocol: Protein Precipitation
  • Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.[5]

  • Add 150 µL of the internal standard working solution (this compound-d4 in acidified acetonitrile at a concentration of 100 ng/mL). The acidified acetonitrile is prepared by adding 0.1% (v/v) formic acid.[5]

  • Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the tables below.

LC Parameters Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C
MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions

The molecular weight of this compound is 562.56 g/mol .[7] The protonated precursor ion [M+H]+ is m/z 563.2. A stable isotope-labeled internal standard, this compound-d4, would have a molecular weight of 566.58 g/mol , resulting in a precursor ion [M+H]+ of m/z 567.2.

Compound Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
This compound563.2221.11003025
This compound-d4 (IS)567.2225.11003025

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The validation parameters and results are summarized below.

Linearity

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL for this compound in human plasma. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99.[5][7]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results are presented in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ).

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ1.0≤ 10± 15≤ 12± 15
LQC3.0≤ 8± 10≤ 10± 12
MQC100≤ 6± 8≤ 8± 10
HQC800≤ 5± 7≤ 7± 9
Recovery and Matrix Effect

The extraction recovery of this compound and the IS was consistent and reproducible across the QC levels. The matrix effect was assessed and found to be minimal, with the IS effectively compensating for any ion suppression or enhancement.

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Factor
LQC3.092.50.98
MQC10095.11.02
HQC80094.30.99
Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer storage (-80°C), and freeze-thaw cycles.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for the analysis of a large number of samples from pharmacokinetic studies. The method meets the regulatory requirements for bioanalytical method validation, ensuring the generation of high-quality data for drug development programs.

References

Application Notes and Protocols for Investigating the Kinin-Kallikrein System with Berotralstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma kallikrein-kinin system (KKS) is a crucial endogenous cascade involved in inflammation, blood pressure regulation, coagulation, and pain signaling. A key effector of this system is bradykinin, a potent vasodilator that increases vascular permeability. Dysregulation of the KKS is implicated in a variety of pathologies. Berotralstat (ORLADEYO®) is a potent, selective, and orally bioavailable small-molecule inhibitor of plasma kallikrein.[1] By preventing the generation of bradykinin, this compound serves as both a therapeutic agent and a precise chemical tool for investigating the role of the KKS in disease. These notes provide an overview of its application and detailed protocols for key experimental assays.

Application Note 1: Investigating the Kinin-Kallikrein System in Hereditary Angioedema (HAE)

Background

Hereditary Angioedema (HAE) is a rare genetic disorder most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[2] C1-INH is the primary regulator of plasma kallikrein. Its absence leads to uncontrolled plasma kallikrein activity, resulting in the excessive cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin.[3] This overproduction of bradykinin drives recurrent, debilitating, and potentially life-threatening episodes of swelling (angioedema).[2]

Mechanism of Action of this compound

This compound specifically binds to and inhibits the enzymatic activity of plasma kallikrein. This action blocks the proteolytic cascade at a critical step, preventing the release of bradykinin from HMWK and thereby averting the downstream pathological effects of increased vascular permeability and edema.[1][2]

Kinin_Kallikrein_System cluster_HAE In HAE: C1-Inhibitor is deficient, leading to uncontrolled PKa activity PK Prekallikrein PKa Plasma Kallikrein (PKa) HMWK High-Molecular-Weight Kininogen (HMWK) PKa->HMWK cleaves Bradykinin Bradykinin Edema ↑ Vascular Permeability (Angioedema) Bradykinin->Edema binds to B2 receptor leading to This compound This compound This compound->PKa INHIBITS C1INH C1-Inhibitor C1INH->PKa inhibits FXIIa Activated Factor XII (FXIIa) FXIIa->PK activates

Caption: Kinin-Kallikrein System and this compound's Mechanism of Action.
Data Presentation: Summary of this compound Efficacy and Properties

The efficacy of this compound in preventing HAE attacks has been demonstrated in robust clinical trials. Its pharmacokinetic and pharmacodynamic profiles support its use as a once-daily oral prophylactic therapy.

Table 1: Clinical Efficacy of this compound in HAE (Phase 3 APeX-2 Trial)

Parameter Placebo (n=39) This compound 110 mg (n=41) This compound 150 mg (n=40)
Mean Attack Rate (per month) 2.35 1.65 1.31
Rate Reduction vs. Placebo - 30% (p=0.024) 44% (p<0.001)
Patients with ≥50% Reduction 25% Not Reported 58%

Data sourced from the 24-week APeX-2 trial.[4]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

Parameter Value Reference
Mechanism of Action Plasma Kallikrein Inhibitor [2]
Administration Oral, once-daily [5]
Time to Steady State 6-12 days [6]
Elimination Half-life ~93 hours [6]

| Ex Vivo EC₅₀ (Kallikrein Inhibition) | 15 nM (in HAE patient plasma) |[7] |

Application Note 2: Investigating the Kinin-Kallikrein System in Other Diseases

The specificity of this compound makes it an excellent tool to explore the role of plasma kallikrein in other disease models where the KKS is thought to be involved.

Diabetic Retinopathy (DR)

Rationale: Evidence suggests the KKS contributes to the pathogenesis of DR. Vitreous fluid from individuals with advanced DR contains elevated levels of KKS components, including plasma kallikrein and HMWK.[8][9] In preclinical diabetic rodent models, activation of the KKS induces retinal vascular permeability, a key feature of diabetic macular edema.[9] The administration of plasma kallikrein inhibitors has been shown to ameliorate these effects.[8] Research Application: this compound can be used in animal models of DR to investigate the specific contribution of plasma kallikrein to retinal vascular leakage, inflammation, and neovascularization, helping to validate the KKS as a therapeutic target.

Neurological Disorders

Rationale: The KKS is implicated in the pathophysiology of various neurological conditions, including stroke, traumatic brain injury (TBI), and glioma, primarily through its pro-inflammatory and vasoactive effects.[6][10] Following brain injury, components of the KKS can be activated, contributing to blood-brain barrier breakdown, edema, and neuronal damage.[10] Research Application: In experimental models of stroke or TBI, this compound can be administered to determine the extent to which plasma kallikrein inhibition reduces cerebral edema, infarct volume, and neurological deficits. This can help dissect the role of the systemic KKS versus localized tissue kallikrein systems in the brain's response to injury.[6]

Experimental Protocols

Herein are detailed protocols for fundamental assays used to study the KKS and assess the inhibitory activity of this compound.

Protocol 1: Ex Vivo Plasma Kallikrein Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of kallikrein in plasma by quantifying the cleavage of a fluorogenic substrate. It is ideal for determining the inhibitory potency (IC₅₀) of compounds like this compound.

Kallikrein_Assay_Workflow start Start collect 1. Collect Plasma (Sodium Citrate Tube, Avoid Cold Activation) start->collect prepare 2. Prepare 96-Well Plate (Black, Clear Bottom) collect->prepare add_inhibitor 3. Add this compound (Serial Dilutions) prepare->add_inhibitor add_plasma 4. Add Plasma Samples (e.g., 20 µL) add_inhibitor->add_plasma incubate1 5. Pre-incubate (15 min, 37°C) add_plasma->incubate1 add_substrate 6. Add Fluorogenic Substrate (e.g., S-2302 or Rh110-based) incubate1->add_substrate read 7. Read Fluorescence (Kinetic, 37°C, Ex/Em 490/520 nm) add_substrate->read analyze 8. Analyze Data (Calculate Reaction Rate, Determine IC₅₀) read->analyze end End analyze->end

Caption: Workflow for Fluorogenic Plasma Kallikrein Activity Assay.

1. Materials and Reagents:

  • Plasma: Human plasma collected in 3.2% sodium citrate tubes. Centrifuge at 2000 x g for 20 minutes at room temperature (15-25°C) to prevent cold activation of prekallikrein.[11]

  • Assay Buffer: Tris-Buffered Saline (TBS), pH 7.8.

  • Inhibitor: this compound, dissolved in DMSO and serially diluted in assay buffer.

  • Substrate: Fluorogenic kallikrein substrate (e.g., H-D-Pro-Phe-Arg-AMC or SensoLyte® Rh110).[12]

  • Equipment: 96-well black microplate, fluorescence plate reader with kinetic capability and temperature control.

2. Procedure:

  • Prepare serial dilutions of this compound (e.g., from 1 µM to 0.01 nM) in assay buffer. Include a vehicle control (DMSO in buffer).

  • Add 50 µL of assay buffer to all wells of a 96-well plate.

  • Add 10 µL of each this compound dilution or vehicle control to the appropriate wells in triplicate.

  • Add 20 µL of plasma to each well.

  • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the substrate solution according to the manufacturer's instructions in assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

  • Immediately place the plate in the reader (pre-warmed to 37°C) and begin kinetic measurement of fluorescence (e.g., Ex/Em = 490/520 nm for Rh110) every 60 seconds for 30-60 minutes.[12]

3. Data Analysis:

  • For each well, calculate the rate of reaction (V₀) from the linear portion of the fluorescence vs. time plot.

  • Average the rates for the triplicate wells.

  • Normalize the data by setting the average rate of the vehicle control as 100% activity.

  • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Bradykinin Level Measurement in Plasma by LC-MS/MS

This protocol provides a highly specific and sensitive method for quantifying endogenous bradykinin, a technically challenging task due to its very short half-life.

Bradykinin_Assay_Workflow start Start collect 1. Collect Blood (EDTA tube + Protease Inhibitors) start->collect spike 2. Spike Plasma with Internal Standard (Stable Isotope-Labeled BK) collect->spike extract 3. Solid-Phase Extraction (SPE) (e.g., Oasis WCX Plate) spike->extract sub_condition a. Condition extract->sub_condition sub_load b. Load Sample sub_condition->sub_load sub_wash c. Wash sub_load->sub_wash sub_elute d. Elute sub_wash->sub_elute dry 4. Dry Eluate & Reconstitute in Mobile Phase sub_elute->dry lcms 5. Analyze by LC-MS/MS (UPLC Separation, MRM Detection) dry->lcms quantify 6. Quantify Bradykinin (Using Standard Curve) lcms->quantify end End quantify->end

Caption: Workflow for Bradykinin Measurement by LC-MS/MS.

1. Materials and Reagents:

  • Sample Collection: K₂-EDTA blood collection tubes containing a cocktail of protease inhibitors.[13]

  • Internal Standard (IS): Stable isotope-labeled bradykinin (e.g., ¹³C₆,¹⁵N₄-Arg⁹-Bradykinin).

  • Extraction: Solid-phase extraction (SPE) plate (e.g., Oasis WCX µElution Plate).[14]

  • Reagents: Methanol, water, phosphoric acid, ammonium hydroxide for SPE. Acetonitrile and formic acid for mobile phases.

  • Equipment: Centrifuge, SPE manifold, nitrogen evaporator, UPLC-MS/MS system.

2. Procedure:

  • Sample Collection: Collect whole blood directly into pre-chilled EDTA/protease inhibitor tubes. Immediately centrifuge at 4°C to obtain plasma and store at -80°C until analysis.

  • Sample Preparation: Thaw plasma on ice. To 150 µL of plasma (or standard/QC sample), add 150 µL of 3 ng/mL IS in 8% phosphoric acid.[14]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE wells with 200 µL methanol, followed by 200 µL water.[14]

    • Load the entire pre-treated plasma sample onto the wells.

    • Wash the wells with an appropriate buffer (e.g., 2% formic acid, followed by methanol).

    • Elute the peptides with 2x 50 µL of 5% ammonium hydroxide in methanol.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 50 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject 10-20 µL onto a suitable UPLC column (e.g., C18).

    • Run a gradient elution to separate bradykinin from other plasma components.

    • Detect using an MS/MS system in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both native bradykinin and the IS.[15]

3. Data Analysis:

  • Generate a standard curve by plotting the peak area ratio (bradykinin/IS) against the known concentration of the calibrators.

  • Use the regression equation from the standard curve to calculate the bradykinin concentration in the unknown samples.

Protocol 3: High-Molecular-Weight Kininogen (HMWK) Cleavage Assay (Western Blot)

This assay provides a semi-quantitative assessment of KKS activation by visualizing the cleavage of HMWK, the substrate for plasma kallikrein. Inhibition of cleavage by this compound demonstrates its efficacy in preventing substrate consumption.

1. Materials and Reagents:

  • Plasma: Citrated plasma as described in Protocol 1.

  • Activator: Kaolin or Dextran Sulfate to activate the contact system in vitro.[16]

  • Inhibitor: this compound.

  • SDS-PAGE: Precast gels (e.g., 4-12% gradient), running buffer, loading buffer with a reducing agent (e.g., DTT).[17]

  • Western Blot: Nitrocellulose or PVDF membrane, transfer buffer, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody (polyclonal or monoclonal recognizing the HMWK light chain), HRP-conjugated secondary antibody, and chemiluminescent substrate.[16][17]

2. Procedure:

  • In Vitro Activation: In a microcentrifuge tube, combine plasma, buffer, and either this compound (at desired concentrations) or vehicle.

  • Add the KKS activator (e.g., kaolin to a final concentration of 0.5 mg/mL).

  • Incubate at 37°C. Take aliquots at different time points (e.g., 0, 5, 15, 30 minutes). Stop the reaction by adding an equal volume of 2x reducing SDS-PAGE loading buffer.

  • Boil the samples for 5-10 minutes.

  • SDS-PAGE: Load 20 µL of each sample onto the gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a membrane according to standard protocols.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-HMWK light chain antibody overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply the chemiluminescent substrate and image the blot.

3. Data Analysis:

  • Visually inspect the blot. The untreated, unactivated sample should show a strong band for intact HMWK (~120 kDa).

  • In activated samples (without inhibitor), the ~120 kDa band should decrease over time, with the concomitant appearance of lower molecular weight bands corresponding to the HMWK light chain (e.g., ~62 kDa and ~49 kDa fragments).[16]

  • In samples treated with effective concentrations of this compound, the cleavage of HMWK should be visibly reduced or absent compared to the vehicle control. Densitometry can be used to semi-quantify the intensity of the bands.

References

Application of Berotralstat in High-Throughput Screening for Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Berotralstat is an orally administered, potent, and selective inhibitor of plasma kallikrein, a serine protease that plays a critical role in the kallikrein-kinin system.[1][2][3] By inhibiting plasma kallikrein, this compound effectively controls the excessive generation of bradykinin, a potent vasodilator implicated in the swelling and pain associated with hereditary angioedema (HAE).[1][2][4] this compound is approved for the routine prevention of HAE attacks in adults and pediatric patients 12 years and older.[1][2] The well-characterized mechanism of action and established clinical efficacy of this compound make it an invaluable tool in the development of novel protease inhibitors, particularly for high-throughput screening (HTS) campaigns targeting plasma kallikrein.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a reference compound in HTS assays designed to identify and characterize new small-molecule inhibitors of plasma kallikrein. The methodologies described are based on established principles of protease inhibitor screening and are adaptable for various laboratory settings.

This compound: Pharmacological and Clinical Profile

This compound serves as an excellent positive control in HTS assays due to its known potency and selectivity for plasma kallikrein. A summary of its key characteristics is presented below.

ParameterValueReference
Target Plasma Kallikrein[1][2]
Mechanism of Action Binds to plasma kallikrein, blocking its proteolytic activity[2][5]
Indication Prophylaxis of hereditary angioedema (HAE) attacks[1][6]
Recommended Dosage 150 mg once daily[1][4]
In Vitro Potency (EC50) 15 nM (in plasma from HAE patients)[7]
Time to Steady State 6-12 days[2][6]
Elimination Half-life 93 hours[6]

Signaling Pathway: The Kallikrein-Kinin System

The diagram below illustrates the central role of plasma kallikrein in the kallikrein-kinin system and the mechanism of inhibition by this compound. In HAE, deficient or dysfunctional C1-inhibitor leads to uncontrolled plasma kallikrein activity, resulting in excessive bradykinin production and subsequent angioedema.[2][4]

Kallikrein_Kinin_System cluster_pathway Kallikrein-Kinin System cluster_inhibition Inhibition PK Prekallikrein Kallikrein Plasma Kallikrein PK->Kallikrein Activation FXIIa Factor XIIa FXIIa->Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin Angioedema Angioedema (Vasodilation, Increased Permeability) Bradykinin->Angioedema This compound This compound This compound->Kallikrein Inhibition

Caption: The Kallikrein-Kinin System and this compound's Mechanism of Action.

High-Throughput Screening for Plasma Kallikrein Inhibitors

A fluorescence resonance energy transfer (FRET)-based assay is a robust and widely used method for HTS of protease inhibitors.[8] This protocol outlines a FRET-based HTS campaign to identify novel inhibitors of plasma kallikrein, using this compound as a reference compound.

Experimental Workflow

The following diagram depicts the workflow for the high-throughput screening assay.

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay Plate (384-well) cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispense 1. Dispense Compounds/ Controls into Plate Compound_Library->Dispense Berotralstat_Control This compound (Positive Control) (in DMSO) Berotralstat_Control->Dispense DMSO_Control DMSO (Negative Control) DMSO_Control->Dispense Add_Enzyme 2. Add Plasma Kallikrein Dispense->Add_Enzyme Incubate_1 3. Pre-incubation Add_Enzyme->Incubate_1 Add_Substrate 4. Add FRET Substrate Incubate_1->Add_Substrate Incubate_2 5. Kinetic Read Add_Substrate->Incubate_2 Read_Plate 6. Measure Fluorescence Incubate_2->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Z_Factor Determine Z'-Factor Calc_Inhibition->Z_Factor Identify_Hits Identify Primary Hits Z_Factor->Identify_Hits Dose_Response Dose-Response Curves (IC50 Determination) Identify_Hits->Dose_Response Confirm_Hits Confirm and Characterize Hits Dose_Response->Confirm_Hits

Caption: High-Throughput Screening Workflow for Plasma Kallikrein Inhibitors.

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4.

  • Plasma Kallikrein (Human): Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. The final working concentration should be determined empirically by titration to achieve a linear reaction rate over the desired time course.

  • FRET Substrate: A commercially available or custom-synthesized peptide substrate containing a fluorophore and a quencher flanking the plasma kallikrein cleavage site. Reconstitute in DMSO to a stock concentration of 10 mM. The final working concentration should be at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.

  • This compound (Positive Control): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO for dose-response curves.

  • Test Compounds: Dilute compounds from a chemical library to a screening concentration (e.g., 10 µM) in DMSO.

2. HTS Assay Protocol (384-well plate format)

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, this compound (positive control), or DMSO (negative control) to the appropriate wells of a 384-well, low-volume, black assay plate.

  • Enzyme Addition: Add 5 µL of diluted plasma kallikrein in assay buffer to all wells.

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 x g) and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of the FRET substrate diluted in assay buffer to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader capable of kinetic measurements. Read the fluorescence intensity (e.g., λex/λem = 485/520 nm) every minute for 30-60 minutes.

3. Data Analysis

  • Calculate Percent Inhibition:

    • Determine the reaction rate (slope of the linear portion of the kinetic read) for each well.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - [(Rate_compound - Rate_background) / (Rate_DMSO - Rate_background)]) (where Rate_background is the rate in wells with no enzyme).

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. It is calculated using the signals from the positive (this compound) and negative (DMSO) controls. Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Data Presentation

HTS Assay Performance

The following table presents hypothetical data demonstrating a robust HTS assay for plasma kallikrein inhibitors, with this compound used as the positive control.

Control/ParameterMean Reaction Rate (RFU/min)Standard Deviation
Negative Control (DMSO) 50025
Positive Control (1 µM this compound) 2010
Z'-Factor 0.82N/A
Hit Identification and Confirmation

Compounds exhibiting significant inhibition (e.g., >50%) in the primary screen are selected as "hits" and are further evaluated in dose-response assays to determine their potency (IC50).

Compound% Inhibition at 10 µMIC50 (nM)
This compound 96%25
Hypothetical Hit A 75%150
Hypothetical Hit B 62%800
Non-Hit Compound C 15%>10,000

Conclusion

This compound is an essential tool for the discovery and development of novel plasma kallikrein inhibitors. Its well-defined mechanism of action, high potency, and oral bioavailability make it an ideal reference compound for establishing robust and reliable high-throughput screening assays. The protocols and data presented here provide a framework for researchers to implement HTS campaigns aimed at identifying new therapeutic agents targeting plasma kallikrein for HAE and other kallikrein-mediated diseases. The use of a clinically validated inhibitor like this compound ensures the physiological relevance of the screening cascade and increases the likelihood of identifying promising new drug candidates.

References

Troubleshooting & Optimization

optimizing berotralstat stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability and long-term storage of berotralstat. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of this compound throughout experimental workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the recommended long-term storage conditions for this compound capsules?

A1: this compound capsules should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C and 30°C (59°F to 86°F)[1]. No special precautions, such as refrigeration or protection from light, are required for the capsules[2].

Q2: I am preparing a stock solution of this compound in a solvent for my experiments. What are the recommended storage conditions for these solutions?

A2: For this compound solutions, storage conditions are more stringent. When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. For optimal stability, it is advised to store these solutions under a nitrogen atmosphere[3]. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound solution in DMSO appears to have precipitated after storage. What could be the cause and how can I resolve this?

A3: Precipitation of compounds in high-concentration DMSO solutions can occur, especially during freeze-thaw cycles. This may be due to the compound's intrinsic solubility limits in DMSO at lower temperatures. To resolve this, you can try gently warming the solution and vortexing to redissolve the precipitate. To prevent this, ensure you are not exceeding the solubility limit of this compound in DMSO and consider preparing less concentrated stock solutions if the issue persists. Aliquoting the stock solution to avoid repeated freezing and thawing is also highly recommended.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample that has been stored for a while. Could this be due to degradation?

A4: The appearance of new peaks in an HPLC chromatogram is a common indicator of chemical degradation. This compound, like many pharmaceutical compounds, can degrade under certain stress conditions such as exposure to high temperatures, extreme pH, oxidizing agents, or light. To confirm if the new peaks are degradation products, you can perform a forced degradation study on a fresh sample of this compound and compare the chromatograms.

Q5: How can I assess the stability of my this compound formulation?

A5: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is required to assess the stability of a this compound formulation. This involves subjecting the formulation to forced degradation conditions (e.g., acid and base hydrolysis, oxidation, thermal, and photolytic stress) to generate potential degradation products. The analytical method must be able to separate the intact this compound from all potential degradation products and excipients present in the formulation.

Data on this compound Stability

While specific quantitative data from forced degradation studies on this compound is proprietary, the following table provides an illustrative example of what such data might look like. These values are representative and intended to guide researchers in their own stability assessments.

Stress ConditionDurationTemperature% Assay of this compound (Illustrative)Major Degradation Products (Illustrative)
Acid Hydrolysis (0.1 N HCl) 24 hours60°C92.5%Hydrolytic Degradant 1
Base Hydrolysis (0.1 N NaOH) 24 hours60°C89.1%Hydrolytic Degradant 2
Oxidative (3% H₂O₂) 24 hoursRoom Temp94.2%Oxidative Degradant 1
Thermal 48 hours80°C97.8%Thermal Degradant 1
Photolytic (ICH Q1B) 1.2 million lux hoursRoom Temp98.5%Photolytic Degradant 1
Control 48 hoursRoom Temp99.9%None Detected

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

Illustrative Stability-Indicating HPLC-UV Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic acid in Water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Kallikrein_Kinin_System cluster_Plasma Plasma cluster_Inhibition Inhibition by this compound High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin High Molecular Weight Kininogen (HMWK)->Bradykinin Cleavage by Plasma Kallikrein Plasma Kallikrein Plasma Kallikrein->High Molecular Weight Kininogen (HMWK) Angioedema Angioedema Bradykinin->Angioedema Leads to This compound This compound This compound->Plasma Kallikrein Inhibits Stability_Study_Workflow cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis API This compound API/Formulation Stock Prepare Stock Solution API->Stock Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data Stability Assessment Stability Assessment Data->Stability Assessment

References

mitigating potential off-target effects of berotralstat in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing berotralstat in cellular assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help mitigate potential off-target effects and ensure the accuracy and reproducibility of your experimental results. This compound is a potent and highly selective inhibitor of plasma kallikrein, designed to prevent the generation of bradykinin.[1][2] While it exhibits high specificity for its intended target, it is crucial to employ rigorous experimental design and appropriate controls to distinguish on-target from potential off-target effects in sensitive cellular systems.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for plasma kallikrein?

A1: this compound is a highly selective inhibitor of plasma kallikrein.[1][2][3][4] Its selectivity has been demonstrated against other structurally related serine proteases. While a comprehensive public screening panel is not available, one study reported high selectivity ratios.[1]

Q2: What are the known off-target interactions of this compound at the cellular level?

A2: Currently, there is limited publicly available data detailing specific off-target binding partners of this compound in cellular assays. The primary focus of published research has been on its potent and selective inhibition of plasma kallikrein.[1][2] However, this compound is known to be a moderate inhibitor of the metabolic enzymes CYP2D6 and CYP3A4, and a weak inhibitor of CYP2C9.[5][6] While primarily a concern for in vivo drug-drug interactions, this could be relevant in cell lines with significant metabolic activity or in co-culture systems.

Q3: Could this compound's effect on CYP enzymes influence my cell-based assay results?

A3: In cellular models with high expression and activity of CYP2D6 or CYP3A4 (e.g., primary hepatocytes or certain metabolically competent cell lines), this compound could potentially alter the metabolism of other compounds in the assay medium or the cells' endogenous metabolic processes. This could indirectly affect cell health or the readout of your assay. It is crucial to characterize the metabolic competency of your cell model if you suspect such interactions.

Q4: Are there any known effects of this compound on common signaling pathways unrelated to kallikrein-kinin?

A4: There is no direct evidence to suggest that this compound significantly modulates common signaling pathways such as GPCRs, major kinase cascades, or cytokine signaling independent of its primary mechanism of action. However, as with any small molecule inhibitor, it is best practice to empirically test for such effects in your specific cellular system.

Troubleshooting Guide

This guide addresses potential issues you might encounter when using this compound in cellular assays and provides strategies to identify and mitigate them.

Issue 1: Unexpected or Inconsistent Assay Results

Possible Cause: The observed effect may be due to an off-target interaction of this compound in your specific cell type or assay system.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm the direct binding of this compound to plasma kallikrein within intact cells. An increase in the thermal stability of kallikrein in the presence of this compound would confirm target engagement.

    • Kallikrein Activity Assay: Measure the activity of plasma kallikrein directly in cell lysates or conditioned media. A dose-dependent inhibition of kallikrein activity by this compound will confirm its on-target effect.[7][8]

  • Employ Cellular Controls:

    • Target Knockdown/Knockout Cells: Use CRISPR/Cas9 or shRNA to generate a cell line with reduced or absent expression of plasma kallikrein (KLKB1). If the effect of this compound is diminished or absent in these cells compared to the wild-type, it strongly suggests the effect is on-target.

    • Expression of a Resistant Mutant: If the binding site of this compound on kallikrein is known, you can express a mutant version of kallikrein that is resistant to this compound binding. If the cellular effect is lost in cells expressing the mutant, it confirms on-target activity.

  • Use Orthogonal Approaches:

Issue 2: Observed Cytotoxicity or Changes in Cell Viability

Possible Cause: At high concentrations, small molecules can induce cytotoxicity, which may be independent of their primary target.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a comprehensive dose-response analysis of this compound on the viability of your cells using a standard assay (e.g., MTT, MTS, or a real-time live-cell assay). This will help you determine the therapeutic window and identify concentrations at which cytotoxicity may become a confounding factor.

  • Compare with Target-Negative Cells: Assess the cytotoxicity of this compound in a cell line that does not express plasma kallikrein. If the cytotoxicity profile is similar to your target-expressing cells, the effect is likely off-target.

  • Time-Course Experiment: Monitor cell viability over the entire duration of your experiment. An early onset of cytotoxicity might indicate a non-specific effect, whereas a later effect might be a consequence of the sustained inhibition of the target pathway.

Issue 3: Interference with Assay Readout

Possible Cause: this compound, like any chemical compound, could potentially interfere with the detection method of your assay (e.g., fluorescence, luminescence).

Troubleshooting Steps:

  • Cell-Free Assay Control: Run your assay in the absence of cells but in the presence of this compound at the concentrations you are testing. This will determine if the compound itself quenches or contributes to the signal.

  • Luciferase Counter-Screen: If you are using a luciferase-based reporter assay, it is advisable to perform a counter-screen with purified luciferase enzyme to check for direct inhibition by this compound.[10][11]

Quantitative Data Summary

ParameterValueReference(s)
Primary Target Plasma Kallikrein (KLKB1)[1][2]
Selectivity Highly selective over other serine proteases[1][2]
>17,600-fold over thrombin[1]
>450-fold over trypsin[1]
>685-fold over Factor Xa[1]
>76-fold over plasmin[1]
Metabolism & Inhibition Metabolized by CYP2D6 and CYP3A4[5][6]
Moderate inhibitor of CYP2D6 and CYP3A4[5][6]
Weak inhibitor of CYP2C9[5]

Experimental Protocols

Protocol 1: Chromogenic Kallikrein Activity Assay

This protocol allows for the direct measurement of plasma kallikrein activity and its inhibition by this compound.

Materials:

  • Citrated plasma or purified plasma kallikrein

  • Chromogenic kallikrein substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

  • Tris buffer (pH 7.8)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Prepare serial dilutions of this compound in Tris buffer. Include a vehicle control (DMSO).

  • In a 96-well plate, add your plasma sample or purified kallikrein to each well.

  • Add the this compound dilutions or vehicle control to the respective wells and incubate for 15 minutes at 37°C.

  • To initiate the reaction, add the chromogenic substrate to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.

  • Calculate the rate of substrate cleavage (Vmax) for each concentration of this compound.

  • Plot the percentage of kallikrein inhibition against the this compound concentration to determine the IC50.

Protocol 2: General Cell Viability Assay (MTS)

This protocol provides a general method to assess the cytotoxic effects of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent

  • 96-well clear-bottom tissue culture plates

  • Microplate reader (490 nm)

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and an untreated control.

  • Remove the seeding medium from the cells and replace it with the medium containing the this compound dilutions.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling_Pathway HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin PK Plasma Prekallikrein pKal Plasma Kallikrein PK->pKal Activation pKal->HMWK Cleavage B2R Bradykinin B2 Receptor Bradykinin->B2R Binding Cellular_Response Cellular Response (e.g., Edema) B2R->Cellular_Response This compound This compound This compound->pKal Inhibition

Caption: this compound's mechanism of action in the kallikrein-kinin system.

Experimental_Workflow cluster_0 Assay Setup cluster_1 On-Target vs. Off-Target Validation cluster_2 Conclusion start Seed Cells treat Treat with this compound (Dose-Response) start->treat pheno Observe Cellular Phenotype treat->pheno kallikrein_assay Kallikrein Activity Assay pheno->kallikrein_assay Confirm Inhibition crispr CRISPR Knockout of KLKB1 pheno->crispr Validate Target Dependence orthogonal Orthogonal Inhibitor pheno->orthogonal Confirm Pathway Effect on_target On-Target Effect kallikrein_assay->on_target crispr->on_target off_target Potential Off-Target Effect crispr->off_target If effect persists orthogonal->on_target Troubleshooting_Logic start Unexpected Assay Result with this compound q1 Is the effect dose-dependent? start->q1 q2 Is kallikrein activity inhibited at effective concentrations? q1->q2 Yes q3 Does KLKB1 knockout abolish the effect? q2->q3 Yes q4 Does this compound interfere with the assay readout? q2->q4 No node_on On-Target Effect q3->node_on Yes node_off Potential Off-Target Effect q3->node_off No q4->node_off No node_artifact Assay Interference q4->node_artifact Yes

References

Berotralstat Dose-Response Optimization: A Technical Support Guide for Animal Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the dose-response optimization of berotralstat in animal efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, orally administered inhibitor of plasma kallikrein.[1][2] In conditions like hereditary angioedema (HAE), uncontrolled plasma kallikrein activity leads to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes swelling and pain.[3][4][5] this compound binds to plasma kallikrein and blocks its proteolytic activity, thereby decreasing the generation of bradykinin and preventing angioedema attacks.[1][4][6]

Q2: What is the rationale for using this compound in animal models of efficacy?

A2: The primary rationale is to establish a preclinical proof-of-concept and to determine the effective dose range. By inhibiting the kallikrein-kinin system, this compound is expected to reduce edema and other symptoms in animal models where pathology is driven by excess bradykinin.[2][7] These studies are crucial for understanding the drug's potency, establishing a dose-response relationship, and informing the design of human clinical trials.

Q3: What are the key pharmacokinetic properties of this compound to consider when designing animal studies?

A3: this compound's exposure (Cmax and AUC) increases more than proportionally with the dose, and it has a long median elimination half-life of approximately 93 hours in humans.[8][9] Steady state is typically reached between 6 to 12 days with once-daily administration.[1][8] However, bioaccumulation has been observed in rats but not in monkeys, highlighting species-specific differences that must be considered in study design and dose selection.[10]

Q4: How should doses for animal efficacy studies be selected?

A4: Dose selection should be guided by existing preclinical data, including toxicology and pharmacokinetic studies. In reproductive toxicology studies, oral doses up to 75 mg/kg/day in rats and 100 mg/kg/day in rabbits were administered.[8] Chronic toxicity studies used doses up to 20 mg/kg/day in rats and 80 mg/kg/day in monkeys.[10] A starting dose range can be extrapolated from these known tolerance levels, aiming to identify a minimum effective dose and a maximum tolerated or effective dose.

Troubleshooting Guides

Issue 1: Lack of a clear dose-response relationship in our animal model.

This can occur for several reasons. Use the following guide to troubleshoot the issue.

  • Is the animal model appropriate? The model's pathology must be mediated by the kallikrein-kinin system. If the induced edema or response is bradykinin-independent, this compound will show limited efficacy.

  • Is the dosing range adequate? The selected doses may be too low (all on the flat part of the dose-response curve) or too high (causing a plateau effect).

    • Review existing animal toxicology and PK data to ensure your selected doses are within a relevant range.[8][10]

    • Consider expanding the dose range in subsequent experiments.

  • Is drug exposure sufficient? Pharmacokinetic variability between species can impact efficacy.

    • Plasma samples should be collected to confirm drug exposure (AUC and Cmax) at each dose level.

    • Remember that bioaccumulation has been noted in rats but not monkeys, which could affect outcomes in chronic studies.[10]

  • Is the timing of the efficacy endpoint measurement optimal? The measurement should align with the drug's peak plasma concentration (Tmax). In humans, the median Tmax is around 5 hours when administered with food.[3] This timing may differ in animal models and should be determined empirically.

Issue 2: High variability in efficacy results between individual animals.

  • Check for consistency in experimental procedures. Ensure uniformity in drug administration techniques, the timing of induction agents, and endpoint measurements.

  • Assess animal health. Underlying health issues can affect drug metabolism and physiological responses.

  • Consider genetic variability. If using an outbred animal stock, consider switching to an inbred strain to reduce genetic variation.

  • Increase the sample size (N). A larger group size can help overcome individual variability and increase statistical power.

Issue 3: Difficulty translating effective animal doses to a human equivalent dose (HED).

  • Use appropriate allometric scaling. Dose translation should not be based solely on body weight. It is recommended to use body surface area (BSA) scaling, which is a more accurate method for converting doses between species.

  • Integrate PK/PD modeling. A population pharmacokinetic model can help characterize the drug's behavior and simulate human exposure based on animal data.[11][12] This allows for a more sophisticated prediction of the clinically effective dose.

Data Presentation: Summary of Relevant Dosing Information

For reference, the following tables summarize key quantitative data from human clinical trials and preclinical animal studies.

Table 1: Human Efficacy Data from Clinical Trials (24 Weeks)

StudyDose GroupMean Attacks per MonthRate Reduction vs. Placebop-valueCitation(s)
APeX-2 Placebo2.35--[5][13]
This compound 110 mg/day1.6530% (approx.)0.024[13][14]
This compound 150 mg/day1.3144.2%< 0.001[5][13]
APeX-J Placebo2.18--[5][13]
This compound 110 mg/day-25%0.181[13]
This compound 150 mg/day1.1149.1%0.003[5][13]

Table 2: Doses Used in Preclinical Animal Toxicology Studies

SpeciesStudy TypeMaximum Oral Dose AdministeredKey FindingCitation(s)
Rat Reproductive (Organogenesis)75 mg/kg/dayNo fetal structural alterations observed.[8]
Rabbit Reproductive (Organogenesis)100 mg/kg/dayNo fetal structural alterations observed.[8]
Rat Pre- and Post-natal45 mg/kg/dayDecreased body weight gain in dams and pups.[8]
Rat Chronic Toxicity (6 months)Up to 20 mg/kg/dayToxicity was dose and duration-dependent.[10]
Monkey Chronic Toxicity (9 months)Up to 80 mg/kg/dayToxicity was dose and duration-dependent.[10]

Experimental Protocols & Visualizations

Protocol: General Methodology for a Rodent Efficacy Study
  • Animal Model Selection: Utilize a validated model of bradykinin-mediated edema, such as a carrageenan-induced paw edema model in rats or mice, which involves components of the kallikrein-kinin system.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress.

  • Dose Preparation: Prepare this compound in an appropriate vehicle (e.g., a suspension in 0.5% methylcellulose). Formulations should be prepared fresh daily.

  • Dose Administration:

    • Randomly assign animals to treatment groups (e.g., Vehicle, this compound low dose, mid dose, high dose). A typical group size is n=8-10.

    • Administer the assigned treatment orally (p.o.) via gavage at a fixed time before inducing edema (e.g., 2-4 hours pre-challenge).

  • Induction of Edema:

    • Measure the baseline paw volume using a plethysmometer.

    • Inject a small volume (e.g., 0.1 mL) of the inflammatory agent (e.g., 1% carrageenan solution) into the sub-plantar surface of the hind paw.

  • Efficacy Endpoint Measurement:

    • Measure paw volume at regular intervals post-injection (e.g., 1, 2, 3, 4, and 6 hours).

    • The primary endpoint is the change in paw volume from baseline, expressed as a percentage of inhibition compared to the vehicle control group.

  • Pharmacokinetic Sampling (Satellite Group):

    • Include a separate group of animals for blood collection to avoid influencing the edema measurements.

    • Collect blood samples at predetermined time points post-dosing to determine plasma concentrations of this compound.

Visualizations

Berotralstat_MOA cluster_activation HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin PK Prekallikrein Kallikrein Plasma Kallikrein PK->Kallikrein Activation Kallikrein->HMWK Cleavage Edema Vasodilation & Increased Permeability (Edema/Pain) Bradykinin->Edema This compound This compound This compound->Kallikrein Inhibition Activation Activation (Contact System) Experimental_Workflow cluster_pk PK Satellite Group start Start: Hypothesis & Study Design acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize randomize Randomization into Treatment Groups (Vehicle, Dose 1, 2, 3) acclimatize->randomize dose Oral Administration of this compound randomize->dose pk_dose Oral Dosing randomize->pk_dose induce Induce Edema (e.g., Carrageenan Injection) dose->induce measure Measure Efficacy Endpoint (e.g., Paw Volume) induce->measure analyze Data Analysis (Dose-Response Curve) measure->analyze end End: Determine Effective Dose Range analyze->end pk_sample Serial Blood Sampling pk_dose->pk_sample pk_analyze Analyze Plasma Concentration pk_sample->pk_analyze Troubleshooting_Logic start Issue: No Dose-Response Effect q_model Is the animal model pathology bradykinin-dependent? start->q_model a_model_no Action: Select a different model q_model->a_model_no No q_dose Is the dose range appropriate? q_model->q_dose Yes a_dose_no Action: Expand dose range (higher and/or lower) q_dose->a_dose_no No q_pk Is drug exposure confirmed via PK analysis? q_dose->q_pk Yes a_pk_no Action: Run PK satellite group to confirm exposure q_pk->a_pk_no No q_timing Is endpoint timing optimal? q_pk->q_timing Yes a_timing_no Action: Measure endpoint at multiple time points q_timing->a_timing_no No end Solution Path Identified q_timing->end Yes

References

Technical Support Center: Management of Berotralstat-Related Gastrointestinal Side Effects in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing gastrointestinal (GI) side effects in clinical research subjects receiving berotralstat.

Troubleshooting Guides

Issue 1: Subject Reports New Onset of Gastrointestinal Symptoms (Abdominal Pain, Diarrhea, Nausea, Vomiting)

Initial Assessment Workflow

A Subject reports new GI symptoms B 1. Assess Symptom Severity & Nature - Mild, Moderate, or Severe? - Abdominal pain, diarrhea, nausea, vomiting? A->B C 2. Differentiate from HAE Attack - Inquire about associated angioedema symptoms - Review subject's history of abdominal HAE attacks B->C D GI symptoms consistent with HAE attack? C->D E Follow protocol for HAE attack management D->E Yes F GI symptoms likely a side effect D->F No G 3. Review Concomitant Medications - Any new medications that could cause GI upset? F->G H 4. Implement Initial Management Strategies - See Protocol 1 G->H

Caption: Initial Assessment of GI Symptoms

Experimental Protocols

Protocol 1: Initial Management of Mild to Moderate GI Side Effects

  • Patient Education and Reassurance:

    • Inform the subject that GI side effects are common with this compound, often mild, and tend to resolve over time.[1][2]

    • Advise the subject to continue taking this compound as prescribed unless symptoms become severe.

  • Dietary Modification:

    • Ensure the subject is taking this compound with food, preferably the largest meal of the day.[3]

    • Recommend avoiding spicy, fatty, or acidic foods that may exacerbate GI discomfort.

  • Symptomatic Treatment (as per clinical judgment and study protocol):

    • For diarrhea: Consider recommending over-the-counter (OTC) loperamide, if not contraindicated by the study protocol.

    • For nausea: Suggest small, frequent meals and avoiding strong odors. Antiemetics may be considered if nausea is persistent and impactful, in line with the study protocol.

    • For abdominal pain: Mild analgesics may be considered, ensuring they are not contraindicated.

  • Monitoring:

    • Schedule a follow-up communication with the subject within 24-48 hours to assess symptom progression.

    • Instruct the subject to report any worsening of symptoms immediately.

Issue 2: Persistent or Worsening Gastrointestinal Symptoms Despite Initial Management

Management Workflow for Persistent GI Symptoms

A Persistent/worsening GI symptoms B 1. Re-evaluate Severity and Impact on Daily Life A->B C 2. Consider Dose Adjustment - Discuss with the Principal Investigator - Per protocol, consider reducing dose to 110 mg once daily B->C D Symptoms resolve with dose reduction? C->D E Continue at 110 mg and monitor D->E Yes F Symptoms persist at 110 mg D->F No G 3. Further Medical Evaluation - Rule out other underlying causes - Consider temporary discontinuation if symptoms are severe and unmanageable F->G H 4. Report as Adverse Event - Document all steps taken and outcomes in the subject's record G->H cluster_0 Hereditary Angioedema (HAE) Pathophysiology cluster_1 This compound Mechanism of Action High Molecular Weight Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin High Molecular Weight Kininogen->Bradykinin Cleavage by Plasma Kallikrein Plasma Kallikrein Plasma Kallikrein->High Molecular Weight Kininogen Angioedema Angioedema Bradykinin->Angioedema Leads to This compound This compound This compound->Plasma Kallikrein Inhibits

References

Validation & Comparative

Head-to-Head Comparison of Oral Plasma Kallikrein Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of several oral plasma kallikrein inhibitors. The data presented is compiled from publicly available research, offering a comprehensive overview to inform drug development and research decisions.

Introduction to Oral Plasma Kallikrein Inhibitors

Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability.[1] In pathological conditions such as Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME), dysregulation of the kallikrein-kinin system leads to excessive bradykinin production, resulting in tissue swelling and fluid leakage.[2] Oral plasma kallikrein inhibitors are a class of small-molecule drugs designed to block the active site of plasma kallikrein, thereby reducing bradykinin production and mitigating the symptoms of these diseases.[1][3] This guide focuses on a head-to-head comparison of the preclinical data for several oral plasma kallikrein inhibitors in development.

Signaling Pathway of the Kallikrein-Kinin System

The diagram below illustrates the central role of plasma kallikrein in the generation of bradykinin and the mechanism of action for oral plasma kallikrein inhibitors.

Kallikrein-Kinin System HMWK HMWK Bradykinin Bradykinin HMWK->Bradykinin Vascular Permeability Vascular Permeability Bradykinin->Vascular Permeability increases Plasma Prekallikrein Plasma Prekallikrein Plasma Kallikrein Plasma Kallikrein Plasma Prekallikrein->Plasma Kallikrein activated by Factor XIIa Plasma Kallikrein->Bradykinin cleaves HMWK to produce Oral Plasma Kallikrein Inhibitors Oral Plasma Kallikrein Inhibitors Oral Plasma Kallikrein Inhibitors->Plasma Kallikrein inhibit Edema Edema Vascular Permeability->Edema Factor XIIa Factor XIIa Factor XIIa->Plasma Kallikrein

Caption: The Kallikrein-Kinin System and the mechanism of oral inhibitors.

Comparative Preclinical Data

The following tables summarize the available preclinical data for several oral plasma kallikrein inhibitors. It is important to note that the data are derived from various sources and experimental conditions may not be identical, which could influence the results.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50/EC50 (nM)SelectivitySource
ATN-249 Plasma KallikreinIC50: 2.7 nM (biochemical) EC50: 8.2 nM (contact activation)>2,000-fold vs. tissue kallikrein 5, plasmin, Factor Xa, Factor VIIa, thrombin, tPA[4]
Berotralstat (BCX7353) Plasma Kallikrein-Highly selective over other related serine proteases[1][3]
Avoralstat (BCX4161) Plasma KallikreinEC50: 1.14 - 11.1 nM (ex vivo human plasma)Potent inhibitor of plasma kallikrein[5]
Sebetralstat (KVD900) Plasma KallikreinIC50: 6.0 nM>40 µM for Tissue Kallikrein 1, FXIIa, FXIa, Plasmin, Thrombin; >10 µM for FXa, FVIIa[6]
RZ402 Plasma KallikreinEC50: 50 nMPotent and highly selective[2][7]
Verseon Compounds (VE-3539) Plasma KallikreinSingle-digit nanomolar potencyHundred-fold selectivity over other serine proteases[2]
Table 2: Preclinical Pharmacokinetics
CompoundAnimal ModelDoseKey FindingsSource
ATN-249 Rat15 mg/kg (oral)24-hour exposure was 30-fold greater than EC50.
This compound (BCX7353) Mouse8 µM (single dose)Inhibited plasma kallikrein activity and reduced thrombin generation.[8]
Sebetralstat (KVD900) Rat10 mg/kgF%: 64-97%; Cmax: 2487-2892 ng/mL[6]
RZ402 Rat, MonkeyRat: up to 1000 mg/kg Monkey: up to 400 mg/kg (oral)Maintained plasma levels above EC50 for up to 24h after oral dosing. Moderate clearance, excreted renally as unchanged parent drug.[7][9]
Table 3: Preclinical Safety
CompoundAnimal ModelKey FindingsSource
ATN-249 Rat, MonkeyNo adverse events observed at the highest dose (300 mg/kg) in 14-day non-GLP toxicology studies. NOAEL established at 100 mg/kg/day in monkeys.[10]
RZ402 Rat, MonkeyWell-tolerated with no adverse effects in 7-day repeat oral dosing in rats up to 1000 mg/kg and in monkeys up to 400 mg/kg. No adverse effects in respiratory, CNS, or cardiovascular safety pharmacology studies.[7][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of preclinical data. Below are generalized protocols for key experiments cited in this guide.

Experimental Workflow: Preclinical Evaluation of Oral Plasma Kallikrein Inhibitors

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Inhibition_Assay Enzyme Inhibition Assay (IC50) Cell_Based_Assay Cell-Based/Plasma Assay (EC50) Enzyme_Inhibition_Assay->Cell_Based_Assay Selectivity_Panel Selectivity Profiling Cell_Based_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Rodent/Non-rodent) Selectivity_Panel->PK_Studies Efficacy_Models Efficacy Models (e.g., Vascular Permeability) PK_Studies->Efficacy_Models Toxicology_Studies Toxicology Studies (GLP/non-GLP) Efficacy_Models->Toxicology_Studies Compound_Synthesis Compound Synthesis Compound_Synthesis->Enzyme_Inhibition_Assay

Caption: A generalized workflow for preclinical evaluation.

Plasma Kallikrein Inhibition Assay (Biochemical IC50 Determination)
  • Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified plasma kallikrein by 50%.

  • Protocol:

    • Purified human plasma kallikrein is incubated with varying concentrations of the test inhibitor in an appropriate assay buffer (e.g., Tris-based buffer, pH 7.8).[11]

    • The reaction is initiated by adding a chromogenic or fluorogenic substrate specific for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302).[11][12]

    • The rate of substrate cleavage is measured over time by monitoring the change in absorbance or fluorescence using a microplate reader.[13]

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo Plasma Kallikrein Inhibition Assay (EC50 Determination)
  • Objective: To measure the functional inhibition of the kallikrein-kinin system in a more physiologically relevant matrix (plasma).

  • Protocol:

    • Human plasma (pooled from healthy donors) is incubated with a range of concentrations of the test inhibitor.

    • The kallikrein-kinin system is activated ex vivo, for example, by adding a contact activator like ellagic acid or Factor XIIa.[14][15]

    • A specific fluorogenic or chromogenic substrate for plasma kallikrein is added to the plasma.

    • The rate of substrate cleavage is monitored to determine the level of plasma kallikrein activity.

    • The EC50 value is determined by plotting the percentage of inhibition of kallikrein activity against the inhibitor concentration.

In Vivo Vascular Permeability Assay (Miles Assay)
  • Objective: To assess the ability of an oral plasma kallikrein inhibitor to reduce bradykinin-induced vascular leakage in an animal model.

  • Protocol:

    • Pre-treat animals (e.g., mice or rats) with the oral plasma kallikrein inhibitor or vehicle control at specified doses and time points.

    • Administer a vascular permeability tracer, such as Evans Blue dye, intravenously.[16][17]

    • Inject a pro-inflammatory agent that stimulates bradykinin production (e.g., carrageenan) or bradykinin itself intradermally at specific skin sites.

    • After a set period, euthanize the animals and excise the skin at the injection sites.

    • Extract the Evans Blue dye from the tissue using a solvent (e.g., formamide).[16]

    • Quantify the amount of extravasated dye spectrophotometrically to determine the extent of vascular leakage. A reduction in dye extravasation in the inhibitor-treated group compared to the vehicle group indicates efficacy.

Conclusion

The preclinical data available for oral plasma kallikrein inhibitors demonstrate a class of compounds with high potency and selectivity for their target. While direct head-to-head comparative studies are limited, the compiled data suggest that several candidates, including ATN-249, Sebetralstat, and RZ402, exhibit promising profiles in terms of in vitro potency, in vivo pharmacokinetics, and preclinical safety. This compound, being an approved therapy, serves as a benchmark for the development of new inhibitors. The continued development of these and other oral plasma kallikrein inhibitors holds significant promise for providing more convenient and effective treatment options for patients with HAE, DME, and other conditions driven by dysregulation of the kallikrein-kinin system. Researchers and drug developers should consider the specific preclinical profiles of each compound in the context of their intended therapeutic application.

References

Real-World Showdown: Berotralstat Versus Standard of Care in Hereditary Angioedema

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of real-world evidence for berotralstat (ORLADEYO®) against the standard of care for the prophylactic treatment of Hereditary Angioedema (HAE). This compound, an oral, once-daily plasma kallikrein inhibitor, offers a novel treatment modality for HAE. This document synthesizes data from recent real-world studies, focusing on efficacy, safety, and patient-reported outcomes to inform research and clinical development professionals.

Efficacy of this compound in Real-World Settings

Real-world studies consistently demonstrate a significant reduction in HAE attack rates following the initiation of this compound. The evidence is largely derived from retrospective pre-post studies, where the primary comparator is the patient's own baseline attack rate on their prior treatment regimen, which constitutes the real-world standard of care.

Attack Rate Reduction

Multiple analyses of real-world data from a U.S. specialty pharmacy database show that patients initiating this compound experience rapid and sustained reductions in HAE attack rates. This effect is observed across diverse patient populations, including those with severe disease and adolescents.

For instance, a study of 56 HAE patients with C1-inhibitor deficiency (HAE-C1-INH) and a high baseline attack rate of ≥8 attacks per month showed a significant decrease in monthly attacks after starting this compound. At 12 months, patients experienced a mean of 6.25 fewer attacks per month, a reduction that was sustained through 18 months with 6.43 fewer attacks per month.

Similarly, a study involving 99 adolescent patients (aged 12-17) demonstrated a significant and sustained reduction in HAE attacks. Compared to a baseline mean of 2.07-2.30 attacks per month, adolescents on this compound experienced 1.56 fewer attacks per month at 12 months and 1.85 fewer attacks per month at 18 months.

This compound has also shown effectiveness in patients with HAE with normal C1-inhibitor (HAE-nC1-INH), a less common form of the condition. In a European case series of six patients with HAE-nC1-INH, five demonstrated a 75 to 100 percent reduction in their HAE attack rate after six months of treatment.

Patient PopulationBaseline Monthly Attack Rate (Mean/Median)Monthly Attack Rate on this compound (Mean/Median)Absolute Reduction in Monthly Attacks (Mean)Study Follow-upCitation
HAE-C1-INH (≥8 attacks/month) 7.78-8.23 (mean)1.24-1.90 (mean)6.25 at 12 months; 6.43 at 18 months18 months
Adolescents (12-17 years) 2.07-2.30 (mean)0.36-0.76 (mean)1.56 at 12 months; 1.85 at 18 months18 months
HAE-C1-INH (Canadian Cohort) 3.3 (average)1.6 (average)1.7 (average)At least 3 months
HAE with Normal C1-INH Not specifiedNot specified75-100% reduction in 5 of 6 patients6 months
Prior Lanadelumab Treatment 1.00 (median)0.33 (median) at 90 daysNot specified18 months
Patient-Reported Outcomes

Beyond attack frequency, real-world studies have assessed the impact of this compound on patient quality of life. A study of twelve patients in Germany, including those with HAE type I, HAE-nC1-INH, and acquired angioedema (AAE-C1-INH), showed improvements in both the Angioedema Quality of Life (AE-QoL) and Angioedema Control Test (AECT) scores after 6 months of treatment. Specifically, HAE type I patients had a mean reduction of 24.1 points in their total AE-QoL score, and AECT scores increased by a mean of 7.1 points, indicating better disease control. A Canadian study of eight patients also reported a numerical improvement in the median AECT score from 8 to 13.

Indirect Comparison with Other Prophylactic Therapies

While direct head-to-head real-world studies are limited, some data provide an indirect comparison of this compound to other long-term prophylactic (LTP) treatments, such as lanadelumab and C1 inhibitors.

A real-world analysis showed that patients who switched to this compound from other prophylactic therapies, including lanadelumab, subcutaneous C1-inhibitor, and androgens, also experienced significant reductions in HAE attack rates. Notably, patients previously treated with lanadelumab had a median monthly attack rate of 1.00 at baseline, which decreased to 0.33 within the first 90 days of starting this compound.

A retrospective study using administrative healthcare claims data compared healthcare resource utilization and costs between patients treated with lanadelumab and this compound. While total HAE treatment costs were similar in the first six months, they were lower for lanadelumab-treated patients in the subsequent 7-18 month period. Patients on this compound had a higher incidence of all-cause inpatient admissions and emergency room visits compared to those on lanadelumab.

Safety and Tolerability in the Real World

Real-world evidence aligns with the safety profile observed in clinical trials. The most commonly reported adverse events are gastrointestinal in nature, such as abdominal pain and diarrhea. In a Canadian study of eight patients, five experienced gastrointestinal side effects, which were mild and transient in three cases and led to discontinuation in one patient.

Experimental Protocols

The real-world evidence cited in this guide is primarily based on retrospective, pre-post study designs.

Study Design: Retrospective analysis of data from specialty pharmacy databases or administrative healthcare claims.

Patient Population: Individuals diagnosed with HAE who have initiated treatment with this compound. Inclusion criteria typically require a certain number of this compound dispensings and a specified follow-up period.

Data Collection:

  • Attack Rates: Patient-reported HAE attack data is often collected at the time of each this compound dispensing. The baseline period is typically defined as the 90 days prior to the first dispensing of this compound.

  • Patient-Reported Outcomes: Standardized questionnaires such as the AE-QoL and AECT are used to assess quality of life and disease control.

  • Healthcare Resource Utilization: Administrative claims data is analyzed to identify all-cause and HAE-related medical visits, hospitalizations, and the use of on-demand treatments.

Statistical Analysis: Monthly HAE attack rates during follow-up intervals are compared to the baseline period using statistical models such as generalized estimating equations with linear regression to account for repeated measures within patients.

Visualizing the Mechanism and Workflow

To further elucidate the context of this real-world evidence, the following diagrams illustrate the signaling pathway of this compound and the typical workflow of the retrospective studies.

Berotralstat_Mechanism cluster_pathway Bradykinin Pathway in HAE cluster_intervention Therapeutic Intervention Contact\nSystem\nActivation Contact System Activation Factor XIIa Factor XIIa Contact\nSystem\nActivation->Factor XIIa Prekallikrein\nto Kallikrein Prekallikrein to Kallikrein Factor XIIa->Prekallikrein\nto Kallikrein Cleavage Kallikrein Kallikrein High Molecular Weight\nKininogen (HMWK)\nto Bradykinin High Molecular Weight Kininogen (HMWK) to Bradykinin Kallikrein->High Molecular Weight\nKininogen (HMWK)\nto Bradykinin Cleavage Bradykinin Bradykinin Bradykinin B2\nReceptor Bradykinin B2 Receptor Bradykinin->Bradykinin B2\nReceptor Increased Vascular\nPermeability Increased Vascular Permeability Bradykinin B2\nReceptor->Increased Vascular\nPermeability Angioedema\nAttack Angioedema Attack Increased Vascular\nPermeability->Angioedema\nAttack This compound This compound This compound->Kallikrein Inhibits

Caption: this compound's mechanism of action in the bradykinin pathway.

RWE_Workflow cluster_data_source Data Source cluster_study_process Study Process Specialty Pharmacy\nDatabase Specialty Pharmacy Database Patient\nIdentification Patient Identification Specialty Pharmacy\nDatabase->Patient\nIdentification Administrative Claims\nDatabase Administrative Claims Database Administrative Claims\nDatabase->Patient\nIdentification Data\nExtraction Data Extraction Patient\nIdentification->Data\nExtraction Baseline\nPeriod Definition Baseline Period Definition Data\nExtraction->Baseline\nPeriod Definition Follow-up\nPeriod Definition Follow-up Period Definition Baseline\nPeriod Definition->Follow-up\nPeriod Definition Statistical\nAnalysis Statistical Analysis Follow-up\nPeriod Definition->Statistical\nAnalysis Outcome\nReporting Outcome Reporting Statistical\nAnalysis->Outcome\nReporting

Caption: Workflow for a retrospective real-world evidence study.

A Comparative Guide: Statistical Analysis of Berotralstat versus Placebo in Clinical Trials for Hereditary Angioedema

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of berotralstat and placebo based on data from pivotal clinical trials. It is intended for researchers, scientists, and drug development professionals interested in the statistical analysis plan, experimental protocols, and clinical outcomes of this compound for the prophylactic treatment of Hereditary Angioedema (HAE).

This compound is an oral, once-daily plasma kallikrein inhibitor developed for the prevention of HAE attacks.[1][2] HAE is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) due to a deficiency or dysfunction of the C1 inhibitor, leading to excessive bradykinin production.[3][4] this compound works by inhibiting plasma kallikrein, thereby reducing the generation of bradykinin.[3][5]

Experimental Protocols

The primary evidence for the efficacy and safety of this compound comes from two key Phase 3, randomized, double-blind, placebo-controlled trials: APeX-2 and APeX-J.[6]

APeX-2 Trial:

  • Design: A parallel-group study conducted at 40 sites in 11 countries.[1]

  • Participants: 121 patients aged 12 years and older with HAE due to C1 inhibitor deficiency who had at least two investigator-confirmed HAE attacks during a 56-day run-in period.[1]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound 110 mg, this compound 150 mg, or a placebo once daily for 24 weeks.[1]

  • Primary Efficacy Endpoint: The rate of investigator-confirmed HAE attacks during the 24-week treatment period.[1]

APeX-J Trial:

  • Design: A randomized, placebo-controlled trial conducted in Japan.

  • Participants: Patients in Japan with HAE.

  • Intervention: Similar to APeX-2, patients were randomized to receive this compound (110 mg or 150 mg) or placebo.[7]

  • Primary Efficacy Endpoint: The reduction in the rate of HAE attacks for the this compound 150 mg group compared to placebo over a 24-week period.

Both trials were designed with a multi-part structure, including an initial double-blind, placebo-controlled phase, followed by longer-term open-label extensions (such as APeX-S) to evaluate long-term safety and efficacy.[7][8][9]

Statistical Analysis Plan

The statistical analysis for the pivotal trials was designed to assess the superiority of this compound over placebo in preventing HAE attacks.

  • Primary Analysis: The primary efficacy endpoint, the rate of investigator-confirmed HAE attacks, was analyzed using a statistical model appropriate for count data, such as a negative binomial regression model. This model accounted for the individual patient's baseline attack rate and treatment exposure time.

  • Secondary Analyses: Secondary endpoints included the proportion of patients achieving at least a 50% reduction in their HAE attack rate, quality of life assessments (using the Angioedema Quality of Life Questionnaire, AE-QoL), and the number of days with angioedema symptoms.[6] These were analyzed using appropriate statistical methods, such as logistic regression for binary outcomes and mixed-effects models for repeated measures for continuous outcomes.

  • Handling of Multiple Comparisons: To control for the overall Type I error rate, a hierarchical testing procedure was implemented for the secondary endpoints.[6]

  • Safety Analysis: The safety analysis was primarily descriptive, summarizing the incidence of treatment-emergent adverse events (TEAEs) by treatment group.

Data Presentation

The following tables summarize the key quantitative data from the clinical trials comparing this compound (150 mg) and placebo.

Table 1: Efficacy Outcomes of this compound 150 mg vs. Placebo in the APeX-2 and APeX-J Trials (24-Week Treatment Period)

Efficacy EndpointThis compound 150 mgPlaceboRelative ReductionP-value
APeX-2 Trial
Mean HAE Attack Rate (attacks/month)1.31[6]2.35[6]44.2%[6]<0.001[1]
Patients with ≥50% Reduction in Attack Rate58%[6]25%[6]-0.005[6]
APeX-J Trial
Mean HAE Attack Rate (attacks/month)1.11[6]2.18[6]49.1%[6]0.003[6]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the APeX-2 Trial (First 24 Weeks)

Adverse EventThis compound 150 mg (n=40)Placebo (n=39)
Nasopharyngitis23%[6]-
Nausea15%[6]-
Vomiting15%[6]-
Diarrhea13%[6]-
Abdominal PainMore frequent than placebo[1]-
Back PainMore frequent than placebo[1]-
Any TEAE 85% [6]77% [6]
Gastrointestinal AEs 50% [6]36% [6]

Note: The placebo percentages for individual AEs were not consistently reported in the provided search results.

Mandatory Visualizations

Below are diagrams illustrating the mechanism of action of this compound and the workflow of the pivotal clinical trials.

Berotralstat_Mechanism_of_Action cluster_pathway Bradykinin Formation Pathway in HAE cluster_intervention This compound Intervention C1_Inhibitor Deficient/Dysfunctional C1-Inhibitor Plasma_Kallikrein Plasma Kallikrein C1_Inhibitor->Plasma_Kallikrein Fails to inhibit HMWK High-Molecular-Weight Kininogen (HMWK) Plasma_Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Releases Angioedema Angioedema (Swelling) Bradykinin->Angioedema Causes This compound This compound This compound->Plasma_Kallikrein Inhibits

Caption: Mechanism of action of this compound in Hereditary Angioedema.

Clinical_Trial_Workflow cluster_screening Screening and Run-in cluster_randomization Randomization (1:1:1) cluster_treatment Double-Blind Treatment (24 Weeks) cluster_extension Long-term Extension Patient_Pool HAE Patients (≥12 years) Run_in Prospective Run-in Period (≥2 attacks in 56 days) Patient_Pool->Run_in Randomization Randomization Run_in->Randomization Berotralstat_150 This compound 150 mg (Once Daily) Randomization->Berotralstat_150 Berotralstat_110 This compound 110 mg (Once Daily) Randomization->Berotralstat_110 Placebo_Group Placebo (Once Daily) Randomization->Placebo_Group Treatment_Period 24-Week Treatment Berotralstat_150->Treatment_Period Berotralstat_110->Treatment_Period Placebo_Group->Treatment_Period Primary_Endpoint Primary Endpoint Assessment: Rate of HAE Attacks Treatment_Period->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: Responder Rate, AE-QoL, etc. Treatment_Period->Secondary_Endpoints Open_Label_Extension Open-Label Extension (e.g., APeX-S) Treatment_Period->Open_Label_Extension

Caption: Workflow of the APeX-2 and APeX-J clinical trials.

References

A Meta-Analysis of Clinical Trial Data on Berotralstat for Hereditary Angioedema: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy and safety of berotralstat for the prophylactic treatment of Hereditary Angioedema (HAE). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound with other key prophylactic therapies. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of the current therapeutic landscape for HAE.

Efficacy of this compound and Comparators

This compound, an oral plasma kallikrein inhibitor, has demonstrated significant efficacy in reducing the frequency of HAE attacks.[1] The pivotal APeX-2 and APeX-J trials established its role as a prophylactic treatment.[1][2] For a comprehensive comparison, this guide includes data from key clinical trials of other approved prophylactic treatments: lanadelumab, a monoclonal antibody targeting plasma kallikrein, and a subcutaneous C1 esterase inhibitor (C1-INH), a replacement therapy.[3][4]

A network meta-analysis has suggested that while all active treatments are superior to placebo, there may be differences in the degree of attack reduction between them.[4] The following table summarizes the primary efficacy outcomes from the respective pivotal clinical trials.

Table 1: Comparison of Efficacy Outcomes for HAE Prophylactic Treatments

FeatureThis compound (APeX-2)[1]Lanadelumab (HELP)[5][6]Subcutaneous C1-INH (COMPACT)[4][7]
Primary Endpoint Rate of investigator-confirmed HAE attacksRate of investigator-confirmed HAE attacksTime-normalized number of HAE attacks
Dosage(s) Evaluated 110 mg and 150 mg once daily150 mg every 4 weeks, 300 mg every 4 weeks, 300 mg every 2 weeks40 IU/kg and 60 IU/kg twice weekly
Mean Baseline Attack Rate (per month) ~2.35 (placebo group)~3.5~4.3
Mean Attack Rate on Treatment (per month) 1.65 (110 mg), 1.31 (150 mg)0.48 (150mg q4w), 0.53 (300mg q4w), 0.26 (300mg q2w)Not directly reported as monthly rate; significant reduction vs. placebo
Reduction in Attack Rate vs. Placebo 30% (110 mg, p=0.024), 44% (150 mg, p<0.001)87% (300 mg every 2 weeks, p<0.001)Significant reduction observed (p<0.001 for both doses)
Proportion of Attack-Free Patients Data not prominently reported in primary publication~44% (300 mg every 2 weeks) during the 26-week trial[3]38-40% (at 60 IU/kg)
Use of Rescue Medication Significantly reducedSignificantly reducedTenfold lower with 60 IU/kg vs. placebo[7]

Safety Profile of this compound and Comparators

The safety and tolerability of a long-term prophylactic therapy are paramount. This compound has been shown to be generally well-tolerated.[1] The most common adverse events are gastrointestinal in nature.[1] The following table provides a comparative overview of the safety profiles of this compound, lanadelumab, and subcutaneous C1-INH based on their pivotal trials.

Table 2: Comparison of Safety Profiles for HAE Prophylactic Treatments

FeatureThis compound (APeX-2)[1]Lanadelumab (HELP)[3][5]Subcutaneous C1-INH (COMPACT)[4]
Most Common Adverse Events Abdominal pain, vomiting, diarrhea, back painInjection site pain, viral upper respiratory tract infectionInjection site reactions
Treatment-Related Serious Adverse Events None reportedNone reportedNone reported
Discontinuation due to Adverse Events Low rate of discontinuation2.8% of patients in the open-label extension study[1]No discontinuations due to injection site reactions
Injection Site Reactions Not applicable (oral administration)Reported as the most common adverse event12% with 40 IU/kg, 5% with 60 IU/kg (vs. 6% with placebo)

Experimental Protocols

A clear understanding of the methodologies employed in the pivotal clinical trials is essential for a critical appraisal of the evidence.

This compound: APeX-2 Trial[1][9]
  • Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Population: 121 patients aged 12 years or older with HAE type I or II and a history of at least two investigator-confirmed attacks per month during a run-in period.

  • Intervention: Patients were randomized (1:1:1) to receive this compound 110 mg, this compound 150 mg, or placebo, administered orally once daily for 24 weeks.

  • Primary Outcome: The rate of investigator-confirmed HAE attacks during the 24-week treatment period.

  • Key Exclusion Criteria: Use of C1-INH within 14 days or androgens/tranexamic acid within 28 days prior to screening for HAE prophylaxis.

Lanadelumab: HELP Study[10]
  • Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Population: 125 patients aged 12 years or older with HAE type I or II and a baseline attack rate of at least one attack per month.

  • Intervention: Patients were randomized to receive lanadelumab 150 mg every 4 weeks, 300 mg every 4 weeks, 300 mg every 2 weeks, or placebo, administered subcutaneously for 26 weeks.

  • Primary Outcome: The number of investigator-confirmed HAE attacks during the 26-week treatment period.

  • Key Exclusion Criteria: Use of long-term prophylactic therapy for HAE within 2 weeks before entering the run-in period.

Subcutaneous C1-INH: COMPACT Trial[4][7]
  • Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled, crossover, dose-ranging trial.

  • Population: 90 patients with HAE type I or II.

  • Intervention: Patients were randomized to one of four treatment sequences, receiving either 40 IU/kg or 60 IU/kg of subcutaneous C1-INH twice weekly for 16 weeks, preceded or followed by a 16-week placebo period.

  • Primary Outcome: The time-normalized number of HAE attacks.

  • Key Inclusion Criterion: A history of at least two HAE attacks per month.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Kallikrein-Kinin System in HAE C1INH C1-INH Deficiency FactorXIIa Activated Factor XII C1INH->FactorXIIa Reduced Inhibition Prekallikrein Prekallikrein FactorXIIa->Prekallikrein Activates Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Converts to HMWK High-Molecular-Weight Kininogen Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Releases B2R Bradykinin B2 Receptor Bradykinin->B2R Binds to VascularPermeability Increased Vascular Permeability B2R->VascularPermeability Angioedema Angioedema VascularPermeability->Angioedema This compound This compound This compound->Kallikrein Inhibits

Caption: Signaling pathway of the Kallikrein-Kinin system in HAE and the mechanism of action of this compound.

G cluster_1 Typical HAE Prophylaxis Clinical Trial Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Washout Washout of Prior Prophylactic Medications Screening->Washout RunIn Run-in Period (Establish Baseline Attack Rate) Washout->RunIn Randomization Randomization RunIn->Randomization Treatment Double-Blind Treatment Period (Active Drug vs. Placebo) Randomization->Treatment PrimaryEndpoint Primary Endpoint Assessment (e.g., Attack Rate Reduction) Treatment->PrimaryEndpoint SafetyMonitoring Safety Monitoring (Adverse Events) Treatment->SafetyMonitoring FollowUp Follow-up Period or Open-Label Extension PrimaryEndpoint->FollowUp

Caption: A generalized experimental workflow for a pivotal HAE prophylactic therapy clinical trial.

G cluster_2 Logical Framework for HAE Prophylactic Treatment Decision-Making Diagnosis Diagnosis of HAE (Type I, II, or with Normal C1-INH) AssessNeed Assess Need for Long-Term Prophylaxis (Attack Frequency, Severity, QoL) Diagnosis->AssessNeed SharedDecision Shared Decision-Making (Patient & Physician) AssessNeed->SharedDecision TreatmentOptions Consider Treatment Options SharedDecision->TreatmentOptions Oral Oral Kallikrein Inhibitor (e.g., this compound) TreatmentOptions->Oral InjectableKallikrein Injectable Kallikrein Inhibitor (e.g., Lanadelumab) TreatmentOptions->InjectableKallikrein C1INH C1-INH Replacement (e.g., Subcutaneous C1-INH) TreatmentOptions->C1INH Monitor Monitor Efficacy and Safety and Adjust as Needed Oral->Monitor InjectableKallikrein->Monitor C1INH->Monitor

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Berotralstat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of berotralstat, a plasma kallikrein inhibitor used in research for conditions like hereditary angioedema. Adhering to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.

This compound, in its solid form, is not classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA). However, this does not mean it can be discarded as general trash. Proper disposal of non-hazardous pharmaceutical waste is critical to prevent environmental contamination and potential misuse.

Key Physicochemical and Safety Data for this compound

Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValueCitation
Physical Form White to off-white powder[1][2]
Water Solubility Soluble in water at pH ≤ 4 (as dihydrochloride salt)[1]
Predicted Water Solubility 0.00238 mg/mL[3]
Molecular Weight 635.49 g/mol (dihydrochloride salt)[1][2]
Hazard Classification Not classified as RCRA hazardous waste

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the standard operating procedure for the disposal of unused or expired this compound in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

  • Designated non-hazardous pharmaceutical waste container (typically a blue or white pail with a lid), clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration"

  • Waste disposal log

  • Sealable plastic bags

Procedure:

  • Personnel Safety: Before handling this compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Waste Segregation:

    • Identify all this compound materials destined for disposal. This includes unused or expired capsules, powder, and any grossly contaminated materials (e.g., weighing boats, contaminated wipes).

    • Crucially, do not mix this compound waste with hazardous chemical waste, biological waste, sharps, or general laboratory trash. [1]

  • Containment of Solid Waste:

    • For unused or expired capsules, place them directly into the designated "Non-Hazardous Pharmaceutical Waste for Incineration" container.

    • For loose powder, carefully sweep or wipe up the material, minimizing dust generation. Place the powder and any cleaning materials into a sealable plastic bag before depositing it into the designated waste container.

  • Decontamination of Empty Containers:

    • Empty this compound stock bottles should be triple-rinsed with a suitable solvent (e.g., 70% ethanol). The rinsate should be collected and disposed of as non-hazardous chemical waste.

    • After rinsing, deface or remove the label to protect proprietary information and prevent misuse. The clean, empty container can then be disposed of in the regular trash or recycling, in accordance with institutional policy.

  • Final Disposal:

    • Once the designated non-hazardous pharmaceutical waste container is full, securely seal the lid.

    • Arrange for the container to be collected by your institution's licensed waste management contractor for incineration. Incineration is the preferred method for destroying non-hazardous pharmaceuticals to prevent their entry into the environment.[1]

    • Record the disposal date and quantity in your laboratory's waste disposal log. Retain any documentation, such as a certificate of destruction, provided by the waste management vendor.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Berotralstat_Disposal_Workflow This compound Disposal Workflow start Identify this compound Waste (Unused/Expired/Contaminated) ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe segregate Segregate from other waste streams (Hazardous, Bio, General Trash) ppe->segregate contain Place solid waste in designated 'Non-Hazardous Pharmaceutical Waste' container (Blue Bin) segregate->contain decontaminate Triple-rinse empty containers. Dispose of rinsate as non-hazardous liquid waste. segregate->decontaminate For empty containers seal_log Securely seal full waste container and update disposal log contain->seal_log deface Deface or remove label from empty container decontaminate->deface dispose_container Dispose of clean, empty container in regular trash/recycling deface->dispose_container incinerate Transfer to licensed waste vendor for incineration seal_log->incinerate end Disposal Complete incinerate->end

Caption: Logical workflow for this compound disposal.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and environmental responsibility. This commitment to best practices not only protects personnel and the environment but also builds trust in the scientific community's dedication to responsible research from discovery to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.